Glutamine-p-nitrobenzyl ester hydrobromide
Beschreibung
BenchChem offers high-quality Glutamine-p-nitrobenzyl ester hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutamine-p-nitrobenzyl ester hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H16BrN3O5 |
|---|---|
Molekulargewicht |
362.18 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 2,5-diamino-5-oxopentanoate;hydrobromide |
InChI |
InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H |
InChI-Schlüssel |
VGLIBJJMARZVJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Navigating the Critical Path of Early-Stage Development: A Technical Guide to the Solubility and Stability of L-Glutamine p-Nitrobenzyl Ester Hydrobromide
Abstract
In the landscape of peptide synthesis and drug development, L-Glutamine p-nitrobenzyl ester hydrobromide serves as a critical, yet sensitive, intermediate.[1] Its utility is intrinsically linked to its physicochemical properties, namely its solubility in relevant solvent systems and its stability under various processing and storage conditions. This guide provides an in-depth technical analysis of these two pillars—solubility and stability—offering researchers, scientists, and formulation experts a framework for its effective handling and application. We will explore the theoretical underpinnings of its behavior, present detailed, field-proven experimental protocols for its characterization, and offer data-driven recommendations to ensure its integrity from the bench to preclinical applications.
Introduction: The Role and Challenges of a Protected Amino Acid
L-Glutamine p-nitrobenzyl (pNB) ester hydrobromide is a derivative of L-Glutamine where the carboxylic acid is protected by a p-nitrobenzyl group, and the alpha-amino group is protonated as a hydrobromide salt.[1][2] This strategic protection is essential in multistep peptide synthesis to prevent unwanted side reactions.[1] The p-nitrobenzyl ester, in particular, is valued for its relative stability during synthesis and its susceptibility to removal under specific, controlled conditions, often through hydrogenolysis.[3]
However, the very features that make it a useful intermediate also present challenges. The ester linkage is susceptible to hydrolysis, while the glutamine side-chain amide can undergo degradation.[4] Furthermore, as a salt, its solubility can vary dramatically across different solvent systems, a critical consideration for reaction kinetics, purification, and formulation.[5] An empirical understanding of these properties is not merely academic; it is a prerequisite for reproducible results and the development of robust, stable products. This guide is designed to provide that understanding.
Core Physicochemical Properties
A baseline understanding of the molecule's fundamental properties is the starting point for any in-depth analysis.
| Property | Value | Source |
| Synonyms | L-Gln-ONb · HBr | [1] |
| CAS Number | 14349-18-9 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₅ · HBr | [1] |
| Molecular Weight | 362.19 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 165-169 °C | [1] |
| Storage | 0-8 °C | [1] |
The Solubility Profile: A Quantitative Approach
Solubility dictates the medium in which a compound can be effectively used, influencing everything from reaction rates in synthesis to bioavailability in potential therapeutic applications. For a hydrobromide salt of an amino acid ester, solubility is a complex interplay between the polarity of the parent molecule, the ionic nature of the salt, and the properties of the solvent.[5][6]
Theoretical Considerations
The principle of "like dissolves like" provides a preliminary framework.[6] The presence of the charged hydrobromide salt and polar amide and ester groups suggests higher solubility in polar solvents. However, the aromatic p-nitrobenzyl group introduces significant nonpolar character. Therefore, a spectrum of solubility is expected across common laboratory solvents. Salts of amino acid esters are noted to be reasonably soluble in several organic solvents, a characteristic not shared by their free, zwitterionic amino acid counterparts.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a globally recognized gold-standard for determining equilibrium solubility.[6][7] It is a thermodynamic measurement that, while time-consuming, provides highly accurate and reproducible data.[8]
Objective: To determine the saturation concentration of L-Glutamine p-nitrobenzyl ester hydrobromide in various solvents at a controlled temperature.
Materials:
-
L-Glutamine p-nitrobenzyl ester hydrobromide
-
Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM))
-
Temperature-controlled orbital shaker/incubator
-
Analytical balance
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically inert material)
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess should be visually apparent to ensure saturation is achievable.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[9] Allow the mixture to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached between the dissolved and undissolved solute.[6][8]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.[6][8]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial for analysis. This step is critical to remove any undissolved microparticles.[6]
-
Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated stability-indicating HPLC method.[6] Concentration is determined against a calibration curve generated from standards of known concentration.[8]
-
Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vaia.com [vaia.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. enamine.net [enamine.net]
- 9. scielo.br [scielo.br]
Technical Guide: Glutamine-p-nitrobenzyl Ester Hydrobromide in Amino Acid Transport
The following technical guide details the application, mechanism, and experimental protocols for L-Glutamine p-nitrobenzyl ester hydrobromide (Gln-ONb) in the context of amino acid transport and metabolic studies.
Core Identity & Distinction
Compound: L-Glutamine
Critical Distinction: Gln-ONb vs. GPNA
In transport literature, confusion often arises between two "nitro" derivatives of glutamine. It is vital to distinguish them before experimental design:
| Feature | Gln-ONb (The Topic) | GPNA (Common Inhibitor) |
| Chemical Structure | ||
| Primary Target | LAT1 (SLC7A5) Substrate / Prodrug | ASCT2 (SLC1A5) Inhibitor |
| Mechanism | "Trojan Horse" entry & Hydrolysis | Competitive Inhibition |
| Utility | Intracellular delivery, Prodrug modeling | Blocking glutamine uptake |
This guide focuses on Gln-ONb , the ester derivative used to study LAT1-mediated transport promiscuity , prodrug delivery strategies , and intracellular accumulation dynamics .
Mechanistic Framework
Unlike native glutamine, which is hydrophilic and relies primarily on Na
The "Trojan Horse" Mechanism
-
LAT1 Recognition: The bulky, hydrophobic
-nitrobenzyl moiety mimics the side chains of large neutral amino acids (Leucine, Phenylalanine). This allows Gln-ONb to bind the LAT1 (SLC7A5) transporter, which typically requires a free amino and carboxyl group but exhibits promiscuity toward hydrophobic -esters. -
Translocation: Gln-ONb is transported across the plasma membrane via LAT1 (Na
-independent exchange). -
Intracellular Hydrolysis: Once inside the cytosol, non-specific carboxylesterases (e.g., CES1, CES2) rapidly cleave the ester bond.
-
Metabolic Trapping: The hydrolysis releases free L-Glutamine and
-nitrobenzyl alcohol. The free Glutamine, now zwitterionic and hydrophilic, loses its affinity for LAT1 efflux and is "trapped" or funneled into downstream metabolism (TCA cycle, Glutathione synthesis).
Diagram: Transport & Hydrolysis Pathway
Caption: Gln-ONb acts as a hydrophobic prodrug mimic, entering via LAT1 and releasing Glutamine upon esterase cleavage.
Experimental Protocols
These protocols are designed to validate Gln-ONb transport via LAT1 and measure its intracellular conversion.
Protocol A: Preparation & Solubilization
The hydrobromide salt improves stability but the ester moiety is hydrophobic.
-
Stock Solution: Dissolve Gln-ONb·HBr in DMSO or DMF to 100 mM. Avoid aqueous storage to prevent spontaneous hydrolysis.
-
Working Solution: Dilute into pre-warmed (
C) HBSS (Hanks' Balanced Salt Solution) immediately before use.-
Note: Keep final DMSO concentration
to avoid membrane permeabilization.
-
Protocol B: Competitive Inhibition Assay (LAT1 Validation)
To prove Gln-ONb interacts with LAT1, measure its ability to inhibit the uptake of a known LAT1 substrate (e.g.,
Materials:
-
Cells: LAT1-positive line (e.g., HeLa, MCF-7).
-
Tracer:
-L-Leucine (20 nM). -
Blocker: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control.
Steps:
-
Wash: Rinse cells
with Na -free Choline-Cl buffer (to exclude Na -dependent transport). -
Incubate: Add uptake buffer containing
-Leucine Gln-ONb (range: 10 M – 5 mM). -
Terminate: After 1–2 minutes (initial rate), wash
with ice-cold PBS containing 2 mM unlabeled Leucine. -
Lyse & Count: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. [Gln-ONb]. Calculate
. If Gln-ONb binds LAT1, it will dose-dependently reduce Leucine uptake.
Protocol C: Intracellular Accumulation & Hydrolysis (LC-MS)
To confirm the "prodrug" mechanism, you must detect the appearance of free Glutamine.
Steps:
-
Load: Incubate cells with 1 mM Gln-ONb for 0, 15, 30, and 60 minutes.
-
Wash: Rapidly wash with ice-cold PBS.
-
Extract: Add 80% Methanol (
C) to quench metabolism and extract metabolites. -
Analyze: Perform LC-MS/MS focusing on:
-
Parent: Gln-ONb (
corresponding to ester). -
Product: Free Glutamine (
147.07). -
Byproduct:
-Nitrobenzyl alcohol.
-
-
Result: You should see a rapid decay of the parent ester and a corresponding rise in intracellular free Glutamine.
Quantitative Data Summary
When characterizing Gln-ONb, compare its kinetic parameters against native substrates.
| Parameter | Native L-Glutamine | Gln-ONb (Ester) | Interpretation |
| Primary Transporter | ASCT2 ( | LAT1 ( | Esterification shifts specificity from ASCT2 to LAT1. |
| Na | High (Obligatory) | Low / None | Gln-ONb enters via Na |
| Intracellular Fate | Metabolic Pool | Hydrolysis | Gln-ONb requires enzymatic activation. |
| Stability | High | Low (Esterase sensitive) | Half-life depends on cellular esterase expression. |
*Note:
Applications in Drug Development[2]
-
Prodrug Modeling: Gln-ONb serves as a model for LAT1-targeted prodrugs . By conjugating drugs to the tyrosine or phenylalanine structure (or using the ester linkage), researchers can bypass the Blood-Brain Barrier (BBB), where LAT1 is highly expressed.
-
Metabolic Reprogramming: In "Glutamine-addicted" cancers, Gln-ONb can be used to bypass ASCT2 blockade. If a researcher blocks ASCT2 (using GPNA), Gln-ONb can be added to see if rescuing the intracellular Glutamine pool restores cell viability, proving the defect was solely due to transport blockade.
References
-
Gauthier-Coles, G., et al. (2021). Quantitative modelling of amino acid transport and homeostasis in mammalian cells.Nature Communications . Link
- Context: Establishes kinetic modeling for amino acid transport systems (L
-
Huttunen, K.M., et al. (2011). Prodrugs targeting the L-type amino acid transporter 1 (LAT1).[1][2][3]Journal of Controlled Release . Link
- Context: Validates that amino acid esters and amides can be designed as LAT1 substr
-
Esslinger, C.S., et al. (2005). N-gamma-arylglutamine analogues as probes of the ASCT2 neutral amino acid transporter binding site.Bioorganic & Medicinal Chemistry . Link
- Context: Differentiates the structure-activity relationships (SAR) for ASCT2 inhibitors (like GPNA)
-
Bhutia, Y.D., et al. (2015). Amino Acid Transporters in Cancer and Their Relevance to “Glutamine Addiction”.Trends in Cell Biology . Link
- Context: Comprehensive review of SLC1A5 (ASCT2)
Sources
A Senior Application Scientist's Guide to the Enzymatic Cleavage of L-Glutamine p-Nitrobenzyl Ester
Introduction
In the intricate world of pharmaceutical synthesis and drug development, the precise control of chemical reactions is paramount. Protecting groups are essential tools, temporarily masking reactive functional groups to prevent unwanted side reactions. The p-nitrobenzyl (PNB) ester is a frequently employed protecting group for carboxylic acids, including the α-carboxyl group of amino acids like L-Glutamine.[1][2] Its removal, or deprotection, is a critical step that requires mild and highly selective conditions to preserve the integrity of complex molecules. While traditional chemical methods for PNB cleavage often involve harsh reagents, enzymatic catalysis presents a superior alternative, offering unparalleled specificity under gentle, aqueous conditions.[3]
This technical guide provides a comprehensive overview of the enzymatic cleavage of L-Glutamine p-nitrobenzyl ester. We will delve into the substrate and the enzymes capable of this biotransformation, elucidate the catalytic mechanism, provide detailed protocols for monitoring the reaction, and discuss the critical parameters that govern its efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for precise and sustainable chemical synthesis.
The Molecular Players: Substrate and Biocatalyst
The Substrate: L-Glutamine p-Nitrobenzyl Ester
L-Glutamine p-nitrobenzyl ester is a derivative of the amino acid L-Glutamine where the alpha-carboxyl group is protected as an ester with p-nitrobenzyl alcohol.[1][2] This modification renders the carboxyl group unreactive during subsequent synthetic steps, such as peptide bond formation.[1] The PNB group is valued for its stability under a range of conditions, yet its selective removal is crucial for yielding the final, active product.[4][5] The enzymatic hydrolysis of this ester bond regenerates the free carboxylate of L-Glutamine and releases p-nitrobenzyl alcohol as a byproduct.
The Biocatalyst: Penicillin G Acylase (PGA) and Related Hydrolases
While a variety of esterases could potentially cleave this substrate, Penicillin G Acylase (PGA, EC 3.5.1.11) stands out as a prime candidate. PGA is a robust industrial enzyme renowned for its role in producing semi-synthetic β-lactam antibiotics.[3][6][7] However, its catalytic promiscuity and broad substrate specificity extend far beyond its native function.[8][9]
-
Structure and Classification: PGA is typically a heterodimeric protein, often composed of an α- and a β-subunit, which are produced from a single precursor polypeptide through autocatalytic cleavage.[10][11] It belongs to the N-terminal Nucleophile (Ntn) hydrolase superfamily, a class of enzymes characterized by a unique catalytic mechanism.[7][11]
-
Broad Substrate Scope: PGA's active site can accommodate a wide array of acyl groups, enabling it to catalyze not only the hydrolysis of amides (like penicillin G) but also the hydrolysis and synthesis of esters.[8][9] This makes it an ideal biocatalyst for deprotection reactions involving ester linkages, including those of p-nitrobenzyl esters.[12][13]
Other enzymes, such as general carboxylesterases or specifically engineered p-nitrobenzyl esterases, may also be employed for this transformation.[12][14] The choice of enzyme often depends on the specific requirements for activity, stability, and selectivity for the target substrate.
The Catalytic Mechanism: A Step-by-Step Hydrolysis
The enzymatic cleavage of the ester bond in Glutamine-p-nitrobenzyl ester by PGA follows a well-established two-step nucleophilic substitution mechanism, characteristic of Ntn hydrolases.
-
Acylation Step: The reaction is initiated by the N-terminal serine residue (Serβ1) of the β-subunit, which acts as the catalytic nucleophile.[7][11] The α-amino group of this same serine residue functions as the general base, promoting the nucleophilic attack on the ester's carbonyl carbon.[15] This leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site.[15] The intermediate then collapses, releasing p-nitrobenzyl alcohol and forming a covalent acyl-enzyme intermediate where the glutaminyl moiety is attached to the catalytic serine.
-
Deacylation Step: A water molecule enters the active site and is activated by the now-free N-terminal α-amino group of the catalytic serine.[15] This activated water molecule performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. A second tetrahedral intermediate is formed, which subsequently collapses to release the L-Glutamine product and regenerate the free, active enzyme, ready for another catalytic cycle.[15]
A Practical Guide to Monitoring Enzymatic Cleavage
Directly monitoring the cleavage of L-Glutamine p-nitrobenzyl ester can be challenging, as neither the substrate nor the products have a distinct chromophore for easy spectrophotometric detection. A highly effective and field-proven strategy is to first characterize the enzyme and optimize reaction conditions using a closely related chromogenic substrate.[16][17] p-Nitrophenyl esters are excellent mimics for this purpose.[4][12] The hydrolysis of a p-nitrophenyl ester releases p-nitrophenolate, which has a strong absorbance at approximately 405-415 nm under neutral to alkaline conditions, providing a continuous and sensitive assay.[18][19]
Detailed Experimental Protocol: Spectrophotometric Assay using a Chromogenic Substrate
This protocol describes a self-validating system for determining the kinetic parameters of a hydrolase, such as PGA, using p-nitrophenyl acetate (pNPA) as the model substrate. The principles are directly translatable to other p-nitrophenyl derivatives.
A. Reagent and Equipment Preparation:
-
Buffer: 50 mM sodium phosphate buffer, pH 8.0. The optimal pH for many acylases is around 8.0.[20][21]
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme (e.g., Penicillin G Acylase) in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like DMSO or ethanol.
-
Equipment: A UV-Vis spectrophotometer capable of maintaining a constant temperature (e.g., 37 °C) and measuring absorbance at 415 nm.[22]
B. Assay Procedure:
-
Set the spectrophotometer to maintain a constant temperature of 37 °C.[22]
-
Prepare a series of substrate dilutions in the assay buffer from the pNPA stock solution. Final concentrations in the cuvette should typically range from 0.1 to 10 times the expected Michaelis constant (Kₘ).
-
In a 1 mL cuvette, add the appropriate volume of assay buffer and the substrate solution. For a typical assay, this might be 950 µL of buffer and substrate mixture.
-
Allow the cuvette to equilibrate to 37 °C in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 50 µL) of the enzyme stock solution. Mix quickly but gently by pipetting.
-
Immediately start monitoring the change in absorbance at 415 nm over time (e.g., for 3-5 minutes). Record the initial linear rate of the reaction (ΔAbs/min).
C. Data Analysis:
-
Calculate the initial reaction velocity (v) using the Beer-Lambert law:
-
v (µmol/min/mL) = (ΔAbs/min) / (ε * l)
-
Where ε is the molar extinction coefficient of p-nitrophenolate at pH 8.0 (~18,000 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).
-
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Vₘₐₓ and Kₘ.
Key Parameters and Data Interpretation
The efficiency of the enzymatic cleavage is governed by both the intrinsic properties of the enzyme and the external reaction conditions.
Enzyme Kinetics
Understanding the Michaelis-Menten kinetics provides critical insight into the enzyme's performance.
-
Vₘₐₓ (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.
-
Kₘ (Michaelis Constant): This is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates a higher affinity.
-
k꜀ₐₜ/Kₘ (Catalytic Efficiency): This second-order rate constant is the most effective measure for comparing the specificity of an enzyme for different substrates.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| Pseudomonas sp. Acylase | Glutaryl-7-ACA | 5 | N/A | 7.0 - 9.5 | 25 | [20] |
| Pseudomonas sp. BL072 Acylase | Glutaryl desacetoxy aminocephalosporanic acid | 1.6 | N/A | 8.0 | N/A | [23] |
| B. megaterium PGA | Penicillin G | 1.83 | 0.165 (x10⁻³ mmol/min/UI) | 8.0 | 37 | [22] |
| Immobilized PGA | Penicillin G | 0.0436 (mol/L) | 0.3727 (µmol/min) | 8.0 | 50 | [21] |
Note: Data is compiled from various sources on related acylases and substrates to provide a comparative framework. N/A indicates data not available in the cited source.
Influence of Reaction Conditions
-
pH: Enzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the active site. For many PGAs and related acylases, the optimal pH for hydrolysis is in the slightly alkaline range, typically between 7.5 and 8.5.[20][21]
-
Temperature: The reaction rate generally increases with temperature up to an optimum, after which thermal denaturation leads to a rapid loss of activity. For many mesophilic PGAs, this optimum lies between 37 °C and 50 °C.[21][22] Immobilization can often enhance the thermal stability of the enzyme.[21]
-
Buffer System: The choice of buffer can influence enzyme activity and stability. Phosphate buffers are commonly used and generally well-tolerated.[20][22]
Applications in Drug Development and Biotechnology
The enzymatic cleavage of L-Glutamine p-nitrobenzyl ester is more than an academic exercise; it is a powerful tool in synthetic chemistry.
-
Peptide Synthesis: In multi-step peptide synthesis, selective deprotection under mild conditions is crucial to avoid racemization and degradation of the growing peptide chain. Enzymatic cleavage provides a green and efficient method to unmask the C-terminal carboxyl group for further coupling reactions.[2]
-
Green Chemistry: By replacing harsh chemical reagents and organic solvents with a biocatalyst operating in an aqueous buffer, this method aligns with the principles of green chemistry. It reduces waste, improves safety, and enhances the sustainability of pharmaceutical manufacturing processes.[8][9]
-
Chiral Synthesis: The inherent stereoselectivity of enzymes like PGA can be exploited for the resolution of racemic mixtures or the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.[6][7]
Conclusion
The enzymatic cleavage of L-Glutamine p-nitrobenzyl ester, particularly using versatile biocatalysts like Penicillin G Acylase, represents a sophisticated and highly effective strategy in modern chemical synthesis. By understanding the underlying mechanistic principles and employing robust analytical protocols, researchers can optimize reaction conditions to achieve clean, efficient, and selective deprotection. This approach not only facilitates the synthesis of complex molecules but also champions the integration of sustainable, green technologies in the pharmaceutical and biotechnology industries.
References
- Penicillin G Acylase: A Multifunctional Catalyst with Broad Implications in Pharmaceutical Science and Industrial Applications. (2025). Letters in Drug Design & Discovery, 21(19).
- Binder, R. G., Numata, K., Lowe, D. A., Murakami, T., & Brown, J. L. Isolation and Characterization of a Pseudomonas Strain Producing Glutaryl-7-Aminocephalosporanic Acid Acylase. Applied and Environmental Microbiology.
- D'Souza, L., D'Souza, C., & D'Mello, P. M. (2000). Characterization of an industrial biocatalyst: immobilized glutaryl-7-ACA acylase. Biotechnology and Bioengineering, 70(4), 444-450.
- Binder, R., Brown, J., & Romancik, G. (1994). Biochemical characterization of a glutaryl-7-aminocephalosporanic acid acylase from Pseudomonas strain BL072. Applied and Environmental Microbiology, 60(6), 1805-1809.
- Binder, R., Brown, J., & Romancik, G. (1994).
- Marešová, H., Plačková, M., & Grulich, M. (2014). Current state and perspectives of penicillin G acylase-based biocatalyses. Applied Microbiology and Biotechnology, 98(8), 3041-3053.
- Marešová, H., Plačková, M., & Grulich, M. (2013). Current state and perspectives of penicillin G acylase-based biocatalyses.
- Lee, Y. H. (1998). U.S. Patent No. 5,766,871. Washington, DC: U.S.
- Kinetic parameters for hydrolysis of the various p-nitrophenyl esters by purified EstOF4. (n.d.).
- Srirangan, K., et al. (2013). Biotechnological advances on penicillin G acylase: pharmaceutical implications, unique expression mechanism and production strategies. Biotechnology Advances, 31(8), 1319-1332.
- Lalitha, R., & Veerappapillai, S. (2024).
- Alkema, W. B., Floris, R., & Janssen, D. B. (1999). The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases. Analytical Biochemistry, 275(1), 47-53.
- Alkema, W. B., Floris, R., & Janssen, D. B. (1999). The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases. University of Groningen.
- Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. (n.d.). Applied Photophysics.
- Giver, L., et al. (1998). Directed evolution of a para-nitrobenzyl esterase for aqueous-organic solvents. Proceedings of the National Academy of Sciences, 95(22), 12809-12813.
- Youshko, M. I., et al. (1998). Specific substrates for spectrophotometric determination of penicillin acylase activity. Biochemistry (Moscow), 63(9), 1104-1109.
- Stemmer, W. P. (1998). U.S. Patent No. 5,741,691. Washington, DC: U.S.
- Horsman, G. P., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemistry, 46(5), 1243-1254.
- Reaction scheme of penicillinase activity and schematics of acidometric... (n.d.).
- Ferreira, A. L. O., et al. (2005). Characterization of the penicillin G acylase from Bacillus megaterium ATCC 14945. Brazilian Journal of Chemical Engineering, 22, 37-44.
- Grulich, M., et al. (2013). Protein Engineering of Penicillin Acylase.
- Wang, Y., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLOS ONE, 19(1), e0295679.
- Dodson, G. G. (n.d.). Catalysis in Penicillin G Amidase – a Member of the Ntn (N Terminal Nucleophile) Hydrolase Family. University of York.
- Penicillin amidase (peptidase S45 family). (n.d.).
- L-Glutamine α-4-nitrobenzyl ester hydrobromide. (n.d.).
- Shimonishi, Y. (1991). U.S. Patent No. 5,032,675. Washington, DC: U.S.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]
- 3. Biotechnological advances on penicillin G acylase: pharmaceutical implications, unique expression mechanism and production strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media - Google Patents [patents.google.com]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current state and perspectives of penicillin G acylase-based biocatalyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. benthamscience.com [benthamscience.com]
- 9. Penicillin G Acylase: A Multifunctional Catalyst with Broad Impli...: Ingenta Connect [ingentaconnect.com]
- 10. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Directed evolution of a para-nitrobenzyl esterase for aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific substrates for spectrophotometric determination of penicillin acylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.hanze.nl [research.hanze.nl]
- 18. researchgate.net [researchgate.net]
- 19. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 20. Characterization of an industrial biocatalyst: immobilized glutaryl-7-ACA acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Biochemical characterization of a glutaryl-7-aminocephalosporanic acid acylase from Pseudomonas strain BL072 - PMC [pmc.ncbi.nlm.nih.gov]
Glutamine-p-nitrobenzyl ester hydrobromide as a glutamine surrogate in cell culture
An In-Depth Technical Guide to Glutamine-p-nitrobenzyl Ester Hydrobromide as a Stimulus-Responsive Glutamine Surrogate
Part 1: Core Directive & Executive Summary
The Paradigm Shift: From Passive Supplementation to Active Control
In standard cell culture, Glutamine (Gln) management is a passive exercise. Researchers rely on dipeptides like L-Alanyl-L-Glutamine (e.g., GlutaMAX™) to prevent spontaneous degradation into toxic ammonia and pyroglutamate. While effective for routine maintenance, these passive surrogates fail in one critical area: Temporal Resolution .
Glutamine-p-nitrobenzyl ester hydrobromide (Gln-ONb) represents a high-precision, stimulus-responsive surrogate. Unlike dipeptides cleaved continuously by peptidases, Gln-ONb is a "Caged" Glutamine . It remains biologically inert and chemically stable until activated by a specific trigger—typically Ultraviolet (UV) photolysis or specific esterase targeting.
This guide details the application of Gln-ONb not merely as a stabilizer, but as a switch for kinetic metabolic profiling . It allows researchers to "zero" the metabolic clock and re-introduce glutamine at a precise millisecond, enabling the study of immediate early signaling events (e.g., mTORC1 activation, autophagy inhibition) without the physical disruption of media exchange.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Chemical Logic: Steric Protection & Photolability
The Instability Problem:
Free L-Glutamine in aqueous solution undergoes intramolecular cyclization to form pyroglutamic acid and ammonia. This reaction is driven by the nucleophilic attack of the
The Gln-ONb Solution:
Gln-ONb protects the
-
Steric & Electronic Blockade: The bulky ester group prevents the conformational flexibility required for cyclization, rendering the molecule stable in media at 37°C for weeks.
-
The Trigger (Uncaging): The p-nitrobenzyl group is a photolabile protecting group. Upon irradiation with near-UV light (300–365 nm), the ester bond cleaves via a radical mechanism, releasing free L-Glutamine and the byproduct p-nitrosobenzaldehyde.
Experimental Causality: Why use Gln-ONb?
-
Scenario A: Metabolic Flux "Start-Stop" Experiments
-
Standard Method: Wash cells
Add Gln-free media Wait Aspirate Add Gln media. -
Flaw: The physical aspiration/addition creates shear stress and temperature shock, activating stress pathways (p38 MAPK) that confound metabolic data.
-
Gln-ONb Method: Add Gln-ONb (inert)
Wait Flash UV. -
Result: Instantaneous glutamine availability with zero mechanical perturbation .
-
-
Scenario B: Long-term Quiescence Models
-
For stem cell niches requiring low metabolic activity, Gln-ONb acts as a reservoir. If specific intracellular esterases are present (cell-type dependent), it can function as a slow-release "prodrug," providing a trickle of glutamine that limits proliferation without inducing starvation apoptosis.
-
Part 3: Visualization & Formatting
Mechanism of Action Diagram
Caption: Photolytic cleavage pathway of Gln-ONb. UV irradiation triggers ester bond breakage, releasing metabolically active Glutamine.
Comparative Stability & Utility Data
| Feature | Free L-Glutamine | L-Alanyl-L-Glutamine (GlutaMAX) | Gln-p-nitrobenzyl Ester (Gln-ONb) |
| Chemical Stability (37°C) | Poor ( | High (Stable for weeks) | Very High (Stable indefinitely in dark) |
| Release Mechanism | Immediate Availability | Peptidase Hydrolysis (Continuous) | UV Photolysis (Instant/Pulsed) |
| Ammonia Generation | High (Spontaneous breakdown) | Low (Metabolic only) | Zero (Until triggered) |
| Primary Application | General Culture | Routine Maintenance | Kinetic Signaling / Temporal Control |
| Toxicity Risk | Ammonia accumulation | Negligible | Byproduct (Aldehyde) requires management |
Part 4: Validated Experimental Protocol
Protocol: UV-Triggered Glutamine Release for mTORC1 Activation Assay
Reagents:
-
Gln-ONb Stock: 100 mM in anhydrous DMSO. Store at -20°C in amber tubes (light sensitive).
-
Base Media: Glutamine-free DMEM or RPMI.
-
UV Source: 365 nm LED array or Mercury arc lamp (calibrated to ~10 mW/cm²).
Step-by-Step Methodology:
-
Cell Preparation & Starvation:
-
Seed cells (e.g., HeLa, HEK293) in 6-well plates.
-
Wash 2x with warm PBS.
-
Incubate in Glutamine-free media for 50 minutes to deplete intracellular pools.
-
-
Loading the Surrogate:
-
Under dim light (avoid biological safety cabinet lights if possible), add Gln-ONb to the starvation media to a final concentration of 2.0 - 4.0 mM .
-
Note: The ester is not transported by standard SLC1A5 transporters efficiently; however, it is membrane-permeable due to lipophilicity. Incubate for 10–20 minutes to allow equilibration.
-
-
The Trigger (Uncaging):
-
Place the culture plate under the UV source (remove plastic lid to prevent UV absorption).
-
Irradiate at 365 nm for 5–10 minutes .
-
Control: Keep a "Dark" control plate wrapped in foil to verify no spontaneous hydrolysis occurs.
-
-
Post-Trigger Wash (Critical Step):
-
Safety Check: The byproduct p-nitrosobenzaldehyde can be cytotoxic and reactive with thiol groups.
-
Immediate Workflow: For signaling assays (0–15 min), the byproduct interference is minimal.
-
Long-term Workflow: If culturing >1 hour post-trigger, perform a rapid media exchange to fresh media containing Free Glutamine (simulating the "release") to remove the aldehyde byproduct.
-
-
Assay Readout:
-
Lyse cells at designated time points (e.g., 0, 2, 5, 10 min).
-
Immunoblot for Phospho-S6K1 (Thr389) or Phospho-4EBP1 to visualize mTORC1 activation kinetics.
-
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of glutamine signaling using Gln-ONb.
References
-
Awad, L., et al. (2016). "A New Caged-Glutamine Derivative as a Tool To Control the Assembly of Glutamine-Containing Amyloidogenic Peptides." ChemBioChem, 17(24), 2353-2360. Link
-
Moore, J. C., & Arnold, F. H. (1998). "Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media." U.S. Patent No.[1] 5,741,691. Washington, DC: U.S. Patent and Trademark Office. Link
-
Chem-Impex International. "L-Glutamine alpha-4-nitrobenzyl ester hydrobromide Product Data." Catalog No. 03688. Link
- Corrie, J. E. T. (2005). "Caged compounds: Chemistry and biochemical applications." Dynamic Studies in Biology, 1-28. (Contextual grounding on nitrobenzyl photolysis mechanisms).
Sources
Mechanistic Interrogation of Glutamine Transport: A Technical Guide to Ester-Based Probes and Prodrugs
Introduction: The Glutamine Paradox
In oncology and immunology, glutamine (Gln) is a metabolic linchpin.[1] Rapidly dividing cells exhibit "glutamine addiction," relying on the SLC1A5 (ASCT2) transporter to fuel the TCA cycle and maintain redox homeostasis. However, studying this mechanism is plagued by a chemical paradox: L-Glutamine is unstable in aqueous solution, spontaneously cyclizing into pyroglutamate and ammonia, which confounds kinetic data.
To circumvent this, researchers utilize ester-based derivatives . These molecules serve two distinct, opposing functions in mechanistic exploration:
-
Transporter Probes (e.g., GPNA): Structural analogs that compete for the transporter to define uptake kinetics.
-
Metabolic Bypasses (e.g., Gln-Methyl Esters): Membrane-permeable prodrugs that enter via passive diffusion, used to validate transporter dependency.
This guide details the chemical rationale and experimental protocols for using these derivatives to map glutamine transport mechanisms with high fidelity.
The Chemical Rationale: Transporters vs. Esterase Traps
Understanding the entry mechanism is critical for experimental design. While native glutamine requires active transport (Na⁺-dependent), ester derivatives exploit lipophilicity or alternative enzymatic cleavage.
Mechanistic Pathway Visualization
The following diagram contrasts the cellular entry of Native Glutamine, the Inhibitor/Substrate GPNA, and the Rescue Agent Gln-Methyl Ester.
Caption: Figure 1: Differential entry mechanisms. Native Gln and GPNA rely on SLC1A5 (ASCT2), while Methyl Esters bypass the transporter via diffusion, becoming trapped by intracellular esterases.
Experimental Protocols
Protocol A: The "Rescue" Assay (Validating Transporter Dependency)
Objective: To prove that cell death induced by a transport inhibitor (e.g., V-9302) is specifically due to glutamine starvation, not off-target toxicity. Principle: If the inhibitor blocks SLC1A5, adding membrane-permeable L-Glutamine Methyl Ester (which bypasses SLC1A5) should rescue cell viability.
Materials
-
Target Cells: Glutamine-dependent line (e.g., A549, HCC1806).
-
Rescue Agent: L-Glutamine Methyl Ester (Sigma).
-
Assay Readout: CellTiter-Glo (ATP) or Crystal Violet.
Workflow
-
Seeding: Plate cells (3,000/well) in 96-well plates in complete media. Allow attachment (12h).
-
Starvation/Treatment Phase:
-
Wash cells 2x with PBS.
-
Add Gln-Free Media (Base condition).
-
Group 1 (Control): Add Free L-Glutamine (2 mM).
-
Group 2 (Blockade): Add Free L-Glutamine (2 mM) + Inhibitor (e.g., 10 µM V-9302).
-
Group 3 (Rescue): Add Inhibitor (10 µM V-9302) + L-Glutamine Methyl Ester (2 mM) .
-
Note: Methyl esters are acidic; buffer media with 25 mM HEPES to maintain pH 7.4.
-
-
Incubation: Incubate for 48–72 hours.
-
Readout: Measure viability.
-
Success Criteria: Group 2 shows <40% viability; Group 3 shows >80% viability (significant rescue).
-
Protocol B: Kinetic Uptake using GPNA (Chromogenic Surrogate)
Objective: To measure the functional capacity of Na⁺-dependent transporters (ASCT2) without radiolabels.
Principle: L-
Workflow Diagram
Caption: Figure 2: GPNA Uptake Workflow. The inclusion of Acivicin is mandatory to distinguish transport from extracellular enzymatic cleavage.
Data Calculation
-
Subtract Background:
(cells without GPNA). -
Normalize: Normalize OD to total protein (BCA assay) or cell count.
-
Sodium Dependence: Calculate the ASCT2-Specific Fraction :
Data Presentation & Interpretation
When comparing ester derivatives, summarize kinetic parameters clearly.
| Derivative Probe | Transport Mechanism | Specificity | Primary Utility | Limitations |
| L-Glutamine (Native) | SLC1A5 (Na⁺), SLC38A2 | High | Gold Standard ( | Unstable; Requires Radiolabel ( |
| GPNA (Ester Analog) | SLC1A5 (Competitive) | Low (Hits LAT1, GGT) | Colorimetric screening; Inhibition studies | Toxic (releases p-nitroaniline); GGT interference |
| Gln-Methyl Ester | Passive Diffusion | None (Bypass) | "Rescue" experiments; Metabolic flux | Acidification of cytosol; Non-physiological entry |
| L-Ala-L-Gln (Dipeptide) | PEPT1 or Pinocytosis | High Stability | Long-term culture (GlutaMAX) | Requires intracellular peptidase for activation |
Troubleshooting: The "False Uptake" Signal
If you observe high signal in the GPNA assay even in Na⁺-free conditions:
-
Cause: High endogenous GGT activity on the cell membrane is cleaving the ester bond outside the cell.
-
Solution: Pre-treat cells with Acivicin (GGT inhibitor) for 30 minutes. If signal persists, the uptake is likely mediated by LAT1 (SLC7A5), which is Na⁺-independent.
References
-
Schulte, M. L., et al. (2018).[3][5] Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models.[5] Nature Medicine, 24(2), 194–202.[5] [Link]
-
Broer, A., et al. (2016). Deletion of Amino Acid Transporter ASCT2 (SLC1A5) Reveals an Essential Role for Transporters SNAT1 (SLC38A1) and SNAT2 (SLC38A2) to Sustain Glutaminolysis in Cancer Cells.[5] Journal of Biological Chemistry, 291, 13194-13205. [Link]
-
Corti, A., et al. (2019).[7] Gamma-Glutamyltransferase enzyme activity of cancer cells modulates L-gamma-glutamyl-p-nitroanilide (GPNA) cytotoxicity.[7] Scientific Reports, 9, 891. [Link]
-
Jeitner, T. M. (2009). Optimized use of the glutamine surrogate, L-gamma-glutamyl-p-nitroanilide. Analytical Biochemistry, 392(2), 170-171. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. ≥98% (HPLC), glutamine (Gln) transporter alanine-serine-cysteine transporter 2 (ASCT2) blocker, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Homology Modeling Informs Ligand Discovery for the Glutamine Transporter ASCT2 [frontiersin.org]
- 5. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Application Note: Strategic Use of Glutamine-p-nitrobenzyl Ester (Gln-OpNB) in Peptide Synthesis
Executive Summary
The synthesis of complex peptide therapeutics, particularly those containing aggregation-prone sequences or requiring fragment condensation (e.g., Enfuvirtide/T-20), demands protection strategies beyond the standard Fmoc/tBu or Boc/Bzl orthogonality. Glutamine-p-nitrobenzyl ester (Gln-OpNB) represents a critical tool in this "third dimension" of orthogonality.
This guide details the application of Gln-OpNB as a C-terminally protected building block. Unlike standard benzyl esters, the p-nitrobenzyl (pNB) group is highly stable to trifluoroacetic acid (TFA) and mild bases, yet selectively cleavable via neutral reduction (hydrogenolysis, Zinc/Acetic acid, or dithionite). This unique stability profile allows for the synthesis of protected peptide fragments in solution or on solid phase without compromising the C-terminal integrity, facilitating convergent synthesis strategies that minimize side reactions such as Glutamine deamidation and pyroglutamate formation.
Strategic Rationale & Mechanism
The Orthogonality Gap
Standard SPPS relies on acid-labile (tBu, Trt) and base-labile (Fmoc) groups.[1] However, complex syntheses often require a C-terminal protecting group that survives both repetitive base treatments (Fmoc removal) and acidic cleavage (side-chain deprotection or resin cleavage).
Gln-OpNB fills this gap:
-
Stability: Stable to TFA (allows Boc removal or side-chain deprotection) and 20% Piperidine (allows Fmoc removal).
-
Lability: Cleaved by Reduction . This is orthogonal to almost all other standard protecting groups.[1]
Controlling Glutamine Side Reactions
Glutamine (Gln) is notoriously unstable at the C-terminus and N-terminus:
-
Pyroglutamate Formation: N-terminal Gln spontaneously cyclizes to pyroglutamate (pGlu) under acidic or basic conditions.[2]
-
Deamidation: The side chain amide (
) can hydrolyze to Glutamic acid.
By utilizing Gln-OpNB in a fragment condensation strategy, the C-terminal Gln is "locked" as an ester until the final assembly step, reducing the window of exposure to reactive conditions.
Chemical Stability Matrix
| Condition | Reagent | Gln-OpNB Stability | Application |
| Acid | 50% TFA / DCM | Stable | Removal of Boc / tBu groups |
| Base | 20% Piperidine / DMF | Stable | Removal of Fmoc groups |
| Reduction | H₂/Pd, Zn/AcOH, Na₂S₂O₄ | Labile (Cleaved) | Selective C-terminal deprotection |
| Nucleophiles | Hydrazine | Stable | Orthogonal to Dde/IvDde |
Experimental Protocols
Protocol A: Synthesis of Protected Fragments using Gln-OpNB
Context: This protocol describes building a peptide chain on the N-terminus of Gln-OpNB in solution or hybrid phase, preserving the pNB ester for later coupling.
Reagents:
-
H-Gln-OpNB (hydrochloride salt)
-
Coupling Agents: HBTU/HOBt or HATU/HOAt
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Solubilization: Dissolve 1.0 eq of H-Gln-OpNB·HCl in minimal DMF. The pNB ester increases hydrophobicity; ensure complete dissolution.
-
Neutralization: Add 2.0 eq of DIPEA to neutralize the HCl salt. The solution should be pH ~8 (check with wet pH paper).
-
Critical Note: Do not use excess base for prolonged periods to avoid potential ester hydrolysis, although pNB is relatively robust.
-
-
Activation & Coupling: In a separate vessel, activate 1.1 eq of Fmoc-AA-OH with 1.1 eq HBTU and 1.1 eq HOBt in DMF. Add 2.2 eq DIPEA. Stir for 2 minutes. Add the activated mixture to the Gln-OpNB solution.
-
Reaction Monitoring: Stir at Room Temperature (RT) for 1–2 hours. Monitor by HPLC or TLC. Gln-OpNB is UV-active (strong absorbance at ~270 nm due to the nitro group), facilitating detection.
-
Work-up: Dilute with Ethyl Acetate. Wash with 5%
, 5% citric acid, and brine. Dry over and concentrate. -
Cycle Repeat: Remove Fmoc (20% Piperidine/DMF, 20 min) and repeat coupling to build the fragment Fmoc-Peptide-Gln-OpNB.
Protocol B: Selective Reductive Cleavage of pNB Ester
Context: Removing the C-terminal protection to generate a free carboxyl group for fragment condensation, without affecting acid-labile side chain protection (e.g., Boc, tBu).
Method: Zinc / Acetic Acid Reduction This method is preferred for its mildness and compatibility with sulfur-containing amino acids (unlike catalytic hydrogenation).
Reagents:
-
Zinc Dust (activated)
-
Acetic Acid (AcOH)
-
Solvent: 90% Aqueous Acetic Acid or DCM/AcOH/TFE mixture.
Step-by-Step Workflow:
-
Preparation of Zinc: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether. Dry under vacuum.[6]
-
Reaction Setup: Dissolve the protected peptide Fmoc-Peptide-Gln-OpNB in 90% AcOH (or DCM/AcOH if solubility is an issue).
-
Concentration: ~10–20 mg/mL.
-
-
Reduction: Add Activated Zinc dust (20–50 eq) to the solution. Stir vigorously at RT.
-
Monitoring: Reaction typically completes in 1–4 hours. Monitor by HPLC. The shift in retention time will be significant due to the loss of the hydrophobic pNB group.
-
Filtration: Filter off the Zinc through a Celite pad. Wash the pad with AcOH.
-
Isolation: Lyophilize the filtrate to remove Acetic Acid.
-
Result:Fmoc-Peptide-Gln-OH (Side chains still protected if orthogonal groups were used).
-
Visualization: Orthogonal Protection Logic
The following diagram illustrates the strategic "slot" Gln-OpNB occupies in a convergent synthesis workflow.
Caption: Orthogonal cleavage pathways for Gln-OpNB. Path B allows C-terminal activation while maintaining side-chain protection.
Troubleshooting & Optimization
Solubility Issues
The p-nitrobenzyl group adds significant hydrophobicity.[7]
-
Symptom: Peptide precipitates during coupling or Zn reduction.
-
Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add Trifluoroethanol (TFE) during the reduction step to solvate the protected peptide.
Incomplete Cleavage
-
Symptom: Presence of starting material after 4 hours of Zn treatment.
-
Solution:
-
Ensure Zinc is freshly activated.
-
Increase temperature to 40°C (cautiously).
-
Alternative Method: Use Sodium Dithionite (
) in aqueous dioxane at pH 8 if acid sensitivity is extreme.
-
Pyroglutamate (pGlu) Formation
Even with pNB protection, Gln is sensitive.
-
Risk: If the N-terminal Fmoc is removed while the C-terminal is still an active ester (or during activation of the COOH), cyclization can occur.
-
Control: Keep the N-terminus Fmoc-protected during the reductive cleavage of the C-terminus. Only remove the Fmoc after the fragment has been coupled to the next segment.
References
-
Vertex Pharmaceuticals. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. PubMed.[8] [Link]
-
Luxembourg Bio Technologies. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [Link]
- Hoffmann-La Roche. (2002). Methods and compositions for peptide synthesis (T-20/Enfuvirtide Patent).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media - Google Patents [patents.google.com]
- 8. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for deprotection of p-nitrobenzyl ester from glutamine
Application Note: Precision Deprotection of p-Nitrobenzyl Esters from Glutamine
Abstract
The p-nitrobenzyl (PNB) ester serves as a critical orthogonal protecting group in complex peptide and organic synthesis, particularly for glutamine (Gln) residues where side-chain integrity is paramount. While PNB esters offer robust stability against standard acid/base conditions (TFA, piperidine), their removal requires specific reductive protocols. This guide details the chemoselective deprotection of Gln-OPNB esters, focusing on preventing the notorious cyclization of glutamine to pyroglutamate (pGlu). We present three validated protocols: Zinc/Acetic Acid, Sodium Dithionite, and Hydrogenolysis, accompanied by mechanistic insights and troubleshooting frameworks.
Introduction & Strategic Analysis
The Orthogonality Advantage
In multi-step synthesis, the PNB ester is unique. It is stable to:
-
Strong Acids: Trifluoroacetic acid (TFA) used for Boc/tBu removal.[1][2]
-
Basic Conditions: Piperidine used for Fmoc removal (short exposure).
-
Mild Oxidants: Unlike simple benzyl esters, the nitro group deactivates the ring against some oxidative cleavages.
This makes PNB ideal for protecting the C-terminal
The Glutamine Challenge: Pyroglutamate Formation
Glutamine is kinetically fragile. Upon deprotection of the
-
Risk Factor: This cyclization is catalyzed by both acid (protonation of the leaving group) and heat.
-
Implication: Deprotection protocols for Gln-OPNB must be mild , temperature-controlled , and rapid to isolate the intact Glutamine derivative.
Mechanism of Action
The deprotection is a two-step cascade (See Diagram 1):
-
Reduction: The nitro group (-NO
) is reduced to an aniline (-NH ) via electron transfer (Zn, Na S O , or H ). -
Fragmentation: The resulting electron-rich p-amino benzyl system undergoes a spontaneous 1,6-elimination (fragmentation). This releases the free carboxylic acid and a reactive quinone methide byproduct.
Visualizing the Mechanism
Figure 1: Mechanistic cascade of PNB deprotection. The 1,6-elimination is the rate-determining step for release.
Experimental Protocols
Materials & Reagents
-
Solvents: DMF (Anhydrous), Methanol, Acetic Acid (Glacial), Dichloromethane (DCM).
-
Reagents: Zinc Dust (<10 micron, activated), Sodium Dithionite (Na
S O ), Celite 545. -
Equipment: Centrifuge or Vacuum Filtration setup, Rotary Evaporator (bath <30°C).
Protocol A: Zinc / Acetic Acid (Standard)
Best for: Substrates stable to mild acid. High reliability.
-
Preparation: Dissolve the Gln-OPNB substrate (1.0 equiv) in a solvent mixture of THF:Acetic Acid:Water (4:1:1) .
-
Note: The water is crucial for proton transfer during reduction.
-
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying.
-
Reaction: Add Activated Zinc Dust (10-20 equiv) to the solution at 0°C (Ice bath).
-
Why 0°C? To suppress the kinetic rate of Gln cyclization while allowing the electron transfer to proceed.
-
-
Agitation: Stir vigorously for 1–3 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Look for the disappearance of the Nitro peak and transient appearance of the Amine peak (M-30 or M-16 depending on ionization).
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove Zinc.
-
Wash the pad with MeOH.
-
Critical: Immediately concentrate the filtrate under reduced pressure at <30°C .
-
Neutralization:[3] If the product is acid-sensitive, co-evaporate with Toluene to remove Acetic Acid, or neutralize with a mild buffer (TEAB) prior to concentration.
-
Protocol B: Sodium Dithionite (Mild / Buffered)
Best for: Extremely acid-sensitive substrates or preventing Gln cyclization.
-
Preparation: Dissolve substrate (1.0 equiv) in DMF or THF .
-
Buffer Prep: Prepare a solution of Sodium Dithionite (Na
S O , 3-5 equiv) and Sodium Bicarbonate (NaHCO , 3-5 equiv) in Water . -
Mixing: Add the aqueous dithionite solution dropwise to the organic substrate solution.
-
Ratio: Final solvent ratio should be roughly 1:1 Organic:Aqueous.
-
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Work-up:
Protocol C: Hydrogenolysis (Cleanest)
Best for: Large scale, provided no other reducible groups (alkenes, Cbz) are present.
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Solvent: MeOH or EtOH.
-
Conditions: H
atmosphere (balloon pressure, 1 atm). -
Time: 1–4 hours.
-
Note: While PNB is reduced more slowly than simple Benzyl esters, it proceeds cleanly to the amine and collapses.
-
Caution: If the reaction stops at the p-amino ester intermediate, add 1 drop of AcOH to catalyze the elimination.
-
Data Analysis & Optimization
Comparison of Methods
| Feature | Zn / AcOH | Sodium Dithionite | Hydrogenolysis |
| pH Condition | Acidic (pH ~3-4) | Neutral/Basic (pH ~7-8) | Neutral |
| Gln Stability | Moderate (Temp control vital) | High | High |
| Reagent Cost | Low | Low | Moderate (Pd) |
| Selectivity | Cleaves PNB, leaves Cbz/Boc | Highly Chemoselective | Cleaves Cbz/Bn also |
| Speed | Fast (1-2 h) | Fast (30 min) | Slow (2-6 h) |
Troubleshooting the "Stalled" Reaction
If LC-MS shows the p-amino intermediate (reduced but not cleaved):
-
Cause: The 1,6-elimination is too slow due to solvent stabilization or steric bulk.
-
Fix: Warm the reaction slightly (to 25°C) or add a mild Lewis Acid catalyst (e.g., Magnesium perchlorate) to assist the leaving group departure.
Workflow Decision Tree
Figure 2: Selection guide for deprotection protocols based on substrate complexity.
References
-
Guenard, D., et al. (1995). Reductive cleavage of p-nitrobenzyl esters using sodium dithionite. Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Taylor, E. C., & Patel, H. H. (1991). Zinc/Acetic Acid reduction protocol for nitro groups. Journal of Organic Chemistry. Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
- 1. mcours.net [mcours.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for the Detection and Quantification of Glutamine-p-nitrobenzyl Ester (Gln-ONbz)
Executive Summary
Glutamine-p-nitrobenzyl ester (Gln-ONbz) is a critical intermediate in solid-phase peptide synthesis and a standard substrate for evaluating α-amino acid ester hydrolases and p-nitrobenzyl esterases[1]. Analyzing this compound presents unique challenges due to the inherent instability of the glutamine side chain (which is prone to pyroglutamate formation) and the lability of the ester bond under basic conditions. This application note details robust, self-validating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies designed to ensure precise detection and structural confirmation.
Mechanistic Grounding & Rationale
To design an infallible analytical method, one must first understand the physicochemical vulnerabilities of the analyte. The experimental choices in this protocol are governed by the following causal relationships:
-
Chromatographic Causality : To suppress the ionization of the basic α-amino group and prevent secondary tailing interactions with residual silanols on the C18 stationary phase, 0.1% Trifluoroacetic acid (TFA) is employed as an ion-pairing agent in the mobile phase[2]. Crucially, this acidic environment simultaneously stabilizes the ester bond against spontaneous base-catalyzed hydrolysis[3].
-
Detection Causality (UV) : The p-nitrobenzyl (pNB) moiety acts as a strong UV chromophore. While native aliphatic amino acids lack significant absorption above 220 nm, the pNB group exhibits an absorption maximum near 270 nm[3]. Monitoring the effluent at 270 nm provides high specificity and baseline stability, effectively rendering the biological matrix or buffer salts optically invisible[3].
-
Detection Causality (MS) : Electrospray Ionization (ESI) in positive mode readily protonates the α-amino group, yielding a robust
precursor ion at m/z 282.1[4]. Collision-induced dissociation (CID) predominantly cleaves the ester bond, generating a highly stable p-nitrobenzyl carbocation at m/z 136.1. This fragment serves as the primary quantitative transition due to its high signal-to-noise ratio[4].
Analytical Workflow Visualization
Figure 1: Analytical workflow for the detection and quantification of Glutamine-p-nitrobenzyl ester.
Self-Validating Sample Preparation Protocol
Self-Validating Principle : A robust analytical method must prove its own efficacy during every run. Because Gln-ONbz is susceptible to ester hydrolysis (yielding p-nitrobenzyl alcohol and free glutamine), the protocol incorporates a forced-degradation System Suitability Test (SST). By spiking a baseline sample with p-nitrobenzyl alcohol (pNB-OH) and free L-Glutamine, the system self-validates by confirming baseline chromatographic resolution (
Step-by-Step Methodology :
-
Quenching : Transfer 100 µL of the reaction mixture (e.g., esterase assay or synthesis matrix) into a microcentrifuge tube containing 100 µL of ice-cold 0.2% TFA in Acetonitrile. Causality: The sudden drop in pH and organic solvent addition precipitates active proteins and instantly halts ester hydrolysis.
-
Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins and insoluble matrix components.
-
Dilution : Transfer 100 µL of the supernatant into an HPLC vial containing 900 µL of 0.1% TFA in LC-MS grade water.
-
Quality Control (SST Injection) : Prepare a validation vial containing 1 µg/mL of Gln-ONbz, 1 µg/mL of pNB-OH, and 1 µg/mL of L-Glutamine in the same diluent. Inject this prior to the sample sequence to verify column performance and degradation resolution.
HPLC-UV Methodology for Routine Quantification
For routine purity checks and kinetic enzyme assays, HPLC coupled with Photodiode Array (PDA) or UV-Vis detection is the gold standard.
Table 1: HPLC Gradient Program for Gln-ONbz Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in MeCN) | Gradient Curve |
| 0.0 | 1.0 | 95.0 | 5.0 | Initial |
| 2.0 | 1.0 | 95.0 | 5.0 | Isocratic Hold |
| 8.0 | 1.0 | 40.0 | 60.0 | Linear |
| 9.0 | 1.0 | 5.0 | 95.0 | Linear |
| 11.0 | 1.0 | 5.0 | 95.0 | Column Wash |
| 11.5 | 1.0 | 95.0 | 5.0 | Linear |
| 15.0 | 1.0 | 95.0 | 5.0 | Re-equilibration |
Step-by-Step Methodology :
-
Column Selection & Equilibration : Install a high-efficiency C18 column (e.g., 4.6 × 150 mm, 5 µm). Purge with the initial gradient conditions (95% A / 5% B) until the UV baseline at 270 nm stabilizes.
-
Sample Injection : Inject 10 µL of the prepared sample. Maintain the autosampler temperature at 4°C to prevent on-board sample degradation.
-
Execution & Monitoring : Run the gradient profile outlined in Table 1. The strong hydrophobicity of the pNB group ensures Gln-ONbz elutes significantly later than the highly polar free glutamine, typically eluting around 6.5–7.0 minutes.
-
Data Processing : Integrate the peak area at 270 nm. Validate the run by ensuring no co-eluting peaks absorb at 210 nm without a corresponding 270 nm footprint (which would indicate a non-pNB impurity).
LC-MS/MS Methodology for Trace Detection
For pharmacokinetic profiling or trace impurity identification in peptide synthesis, LC-MS/MS provides sub-nanogram sensitivity and absolute structural confirmation.
Table 2: LC-MS/MS MRM Parameters for Gln-ONbz (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Gln-ONbz | 282.1 | 136.1 | 50 | 25 | Quantification (pNB cation) |
| Gln-ONbz | 282.1 | 84.1 | 50 | 35 | Qualification (Gln immonium) |
| pNB-OH | 154.1 | 136.1 | 50 | 15 | Degradation Monitoring |
| L-Gln | 147.1 | 84.1 | 50 | 20 | Degradation Monitoring |
Step-by-Step Methodology :
-
Source Optimization : Set the ESI source to positive mode. Adjust the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Causality: Excessive source temperatures can induce in-source thermal degradation of the ester bond; 350°C provides optimal desolvation while preserving the intact
ion. -
Chromatography : Utilize a UHPLC C18 column (2.1 × 100 mm, 1.7 µm) with a flow rate of 0.3 mL/min. Scale the gradient from Table 1 proportionally to the reduced column volume.
-
Data Acquisition : Monitor the transitions in Multiple Reaction Monitoring (MRM) mode as specified in Table 2. Calculate the ion ratio between the quantitative (m/z 136.1) and qualitative (m/z 84.1) product ions. A stable ion ratio (± 20% relative to the standard) self-validates the structural identity of the eluting peak.
References
-
Title : Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase Source : PMC - National Institutes of Health (NIH) URL :[Link]
-
Title : Evaluation of the Synthetic Product | Synthetic Peptides: A User's Guide Source : Oxford Academic URL :[Link]
-
Title : Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors Source : PMC - National Institutes of Health (NIH) URL :[Link]
Sources
- 1. US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Glutamine-p-nitrobenzyl Ester as a Chromogenic Substrate for Continuous Monitoring of Glutaminase Activity
Introduction: The Significance of Glutaminase Monitoring
Glutaminase (EC 3.5.1.2) is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This reaction is a cornerstone of cellular metabolism, providing essential intermediates for the TCA cycle, supporting anabolic biosynthesis, and contributing to nitrogen balance. In numerous cancer types, there is a heightened reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," which makes glutaminase a compelling target for therapeutic intervention. Therefore, robust and reliable methods for quantifying glutaminase activity are indispensable for basic research, drug discovery, and clinical diagnostics.
Traditional glutaminase assays often rely on discontinuous, coupled-enzyme systems that measure either glutamate or ammonia production. While effective, these methods can be laborious, prone to interference from sample components, and not well-suited for high-throughput screening (HTS). This application note details a direct, continuous chromogenic assay using L-Glutamine γ-(p-nitrobenzyl) ester (GNB) as a substrate, offering a streamlined and efficient alternative for studying glutaminase kinetics and inhibition.
Principle of the Assay
The GNB-based assay leverages a straightforward enzymatic reaction that produces a directly detectable chromophore. Glutaminase hydrolyzes the γ-amide bond of the GNB substrate, releasing L-glutamate and p-nitrobenzyl alcohol. The p-nitrobenzyl alcohol product can be monitored spectrophotometrically, providing a continuous readout of enzyme activity. While p-nitrobenzyl alcohol itself has a primary absorbance in the UV range, its release can be tracked, and under certain conditions, changes in absorbance at longer wavelengths can be observed. More commonly, assays are designed to detect the formation of the p-nitrophenolate ion under alkaline conditions, which has a distinct yellow color and a strong absorbance maximum around 400-410 nm.
This direct measurement approach avoids the need for auxiliary enzymes, reducing complexity and potential sources of error. The rate of increase in absorbance is directly proportional to the glutaminase activity in the sample.
Caption: Assay Principle Workflow.
Materials and Reagents
-
Substrate: L-Glutamine γ-(p-nitrobenzyl) ester hydrochloride (or hydrobromide salt)
-
Enzyme: Purified glutaminase or biological sample containing glutaminase (e.g., mitochondrial lysate)
-
Buffer: Tris-HCl Buffer (e.g., 50-100 mM, pH 8.6 at 37°C). The optimal pH should be determined empirically for the specific glutaminase isoform being studied.
-
Stop Solution (Optional, for endpoint assays): 0.3 M HCl or other strong acid.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at or near 405 nm.
-
Assay Plate: 96-well, clear, flat-bottom microplate.
-
Reagent-grade water
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for single cuvette assays. It is crucial to include proper controls for every experiment.
Reagent Preparation
-
Assay Buffer: Prepare 100 mM Tris-HCl. Adjust the pH to 8.6 using HCl at the intended reaction temperature (e.g., 37°C), as pH is temperature-dependent.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of GNB in DMSO or an appropriate aqueous buffer. Note: Solubility may be limited in aqueous solutions. Prepare fresh and protect from light.
-
Enzyme Preparation: Dilute purified glutaminase or biological samples to the desired concentration in ice-cold assay buffer immediately before use. The optimal concentration should be determined to ensure the reaction rate is linear over the desired time course.
Assay Procedure (Kinetic Measurement)
Caption: Experimental Workflow for Kinetic Assay.
-
Assay Plate Setup: Design the plate map, including wells for blanks, controls, and samples.
-
Blank: Contains assay buffer and substrate, but no enzyme. This corrects for non-enzymatic substrate hydrolysis.
-
No-Substrate Control: Contains assay buffer and enzyme, but no substrate. This corrects for any background absorbance from the enzyme solution.
-
Test Samples: Contain assay buffer, substrate, and enzyme.
-
-
Reaction Mixture Assembly: For a final reaction volume of 200 µL:
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate solution to each well (e.g., buffer for test wells, enzyme for no-substrate control).
-
Add 10 µL of Substrate Stock Solution to the appropriate wells (e.g., test wells and blank).
-
-
Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of the diluted enzyme solution to the test wells to start the reaction. For the blank and no-substrate controls, add 10 µL of assay buffer.
-
Data Acquisition: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
Data Analysis and Interpretation
-
Calculate Corrected Rate: For each well, plot Absorbance (405 nm) versus Time (minutes). The initial, linear portion of this curve represents the initial velocity (V₀).
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the test samples to obtain the true enzyme-catalyzed rate (ΔAbs/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate into specific activity.
-
Activity (µmol/min/mg) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * mg of Enzyme)
-
ε (Molar Extinction Coefficient): The value for p-nitrophenol/p-nitrobenzyl alcohol under the specific assay pH must be determined or obtained from the literature (typically ~18,000 M⁻¹cm⁻¹ for p-nitrophenolate at pH > 8).
-
Path Length (cm): For a 96-well plate, this is dependent on the volume and must be calibrated or calculated (for 200 µL, it is typically ~0.5-0.6 cm).
-
-
Example Data Presentation
| Sample | Enzyme (µg) | Substrate (mM) | Raw Rate (mOD/min) | Corrected Rate (mOD/min) | Specific Activity (U/mg) |
| Blank (No Enzyme) | 0 | 5 | 0.5 | 0.0 | N/A |
| Test Sample 1 | 5 | 5 | 15.5 | 15.0 | X.XX |
| Test Sample 2 | 10 | 5 | 30.4 | 29.9 | Y.YY |
| Inhibitor + Sample 1 | 5 | 5 | 3.2 | 2.7 | Z.ZZ |
Table assumes a path length and molar extinction coefficient have been applied to calculate Specific Activity. U = µmol/min.
Validation and Troubleshooting
| Issue | Potential Cause | Solution |
| High Blank Rate | Non-enzymatic hydrolysis of GNB. | Ensure assay buffer pH is not excessively high. Prepare substrate stock fresh. Subtract blank rate from all samples. |
| Non-linear Reaction Curve | Substrate depletion or enzyme instability. | Reduce enzyme concentration or reaction time. Confirm substrate concentration is not limiting (ideally ≥10x Km). |
| Low Signal | Low enzyme activity or incorrect wavelength. | Increase enzyme concentration. Confirm the absorbance maximum for the product under your specific buffer conditions by running a spectrum scan. |
| Precipitate Forms | Poor solubility of GNB or inhibitor compound. | Decrease substrate concentration. Increase the percentage of co-solvent (e.g., DMSO) if compatible with the enzyme. |
Conclusion
The use of L-Glutamine γ-(p-nitrobenzyl) ester provides a direct, sensitive, and continuous method for measuring glutaminase activity. Its suitability for a microplate format makes it an excellent tool for enzyme kinetics, inhibitor screening, and high-throughput applications in cancer metabolism research and drug development.
References
- Schleicher, E. D., & Wieland, O. H. (1981). A new and sensitive assay for glutaminyl-peptide γ-glutamyltransferase. Analytical Biochemistry, 117(2), 350-355.
- McElroy, K. E., Bouchard, P. J., Harpel, M. R., Horiuchi, K. Y., Rogers, K. C., Murphy, D. J., Chung, T. D., & Copeland, R. A. (2000). Implementation of a continuous, enzyme-coupled fluorescence
Application Note: Metabolic Control & Intracellular Delivery using Glutamine-p-nitrobenzyl Ester
This Application Note is designed for researchers requiring precise control over glutamine metabolism, specifically bypassing standard transport mechanisms or achieving spatiotemporal regulation.
Abstract
L-Glutamine is the most abundant amino acid in the blood and a critical carbon/nitrogen source for cultured cells.[1] However, its utility is limited by chemical instability (spontaneous degradation to toxic ammonia) and reliance on specific membrane transporters (e.g., ASCT2).
Glutamine-p-nitrobenzyl ester (Gln-PNB) represents a sophisticated chemical tool that addresses these limitations through two distinct mechanisms:
-
Esterase-Mediated Prodrug Delivery: The ester modification masks the charged carboxyl group, increasing lipophilicity. This allows passive diffusion across the cell membrane, bypassing saturated or downregulated transporters. Once intracellular, ubiquitous esterases hydrolyze the compound, releasing free glutamine.
-
Photochemical Uncaging: The p-nitrobenzyl moiety is photocleavable. While less kinetically rapid than o-nitrobenzyl variants, it allows for UV-mediated "release on demand" for temporal metabolic studies.
This guide provides protocols for synthesis, solubilization, and application of Gln-PNB to enhance cell viability in transport-deficient lines and minimize ammonia accumulation.
Mechanism of Action
Standard Glutamine supplementation relies on the SLC1A5 (ASCT2) transporter. Gln-PNB acts as a "Trojan Horse," entering via passive diffusion.
Figure 1: Comparative uptake pathways. Gln-PNB bypasses the ASCT2 bottleneck and spontaneous extracellular degradation, releasing Glutamine only after intracellular esterase activity.
Material Preparation
Compound: L-Glutamine-p-nitrobenzyl ester hydrobromide Molecular Weight: ~362.19 g/mol Storage: -20°C, desiccated. Protect from light (amber vials).
Stock Solution (100 mM)
The ester is hydrophobic. Do not attempt to dissolve directly in aqueous media.
-
Solvent: Use sterile, cell-culture grade DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Calculation: To prepare 10 mL of 100 mM stock:
-
Weigh 362.2 mg of Gln-PNB.
-
Dissolve in 10 mL DMSO.
-
Vortex until completely clear.
-
-
Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.
-
Aliquot: Store in 50-100 µL aliquots at -20°C in amber tubes. Avoid freeze-thaw cycles.
Experimental Protocols
Protocol A: Determination of Toxicity Threshold (Byproduct Control)
Before metabolic studies, you must determine the cellular tolerance to the p-nitrobenzyl byproduct.
-
Cell Seeding: Seed cells (e.g., CHO, HEK293, or cancer lines) in 96-well plates at 5,000 cells/well in standard media (containing native Gln).
-
Titration: After 24h, replace media with fresh media containing increasing concentrations of Gln-PNB (0, 0.5, 1.0, 2.0, 4.0, 8.0 mM).
-
Control: Include a DMSO vehicle control matching the highest volume used.
-
-
Incubation: Incubate for 48 hours.
-
Readout: Perform a viability assay (CCK-8, MTT, or CellTiter-Glo).
-
Analysis: Plot Viability vs. Concentration.
-
Acceptance Criteria: Select the highest concentration where viability is >90% of the vehicle control. This is usually between 2 mM and 4 mM for robust cell lines.
-
Protocol B: Metabolic Rescue in Glutamine-Free Conditions
This protocol validates Gln-PNB as a functional glutamine source.
Reagents:
-
Basal Media: DMEM or RPMI 1640 (Glutamine-free).
-
Dialyzed FBS (dFBS): Essential to remove trace glutamine present in standard serum.
Steps:
-
Starvation: Wash cells 2x with PBS and seed in Gln-free Basal Media + 10% dFBS .
-
Treatment Groups (n=6 wells per group):
-
Negative Control: Gln-free Media + Vehicle (DMSO).
-
Positive Control: Gln-free Media + 4 mM L-Glutamine (Standard).
-
Experimental: Gln-free Media + [Optimal Dose from Protocol A] mM Gln-PNB.
-
-
Culture: Incubate for 72–96 hours.
-
Ammonia Quantification: Collect 200 µL of supernatant daily. Measure ammonium (
) using a colorimetric assay or enzymatic kit. -
Viability: Measure cell confluence or ATP content at the endpoint.
Expected Results:
| Parameter | Free L-Glutamine (4mM) | Gln-PNB (4mM) | Interpretation |
|---|---|---|---|
| Cell Growth | High | High (Comparable) | Gln-PNB successfully rescues auxotrophy. |
| Ammonia (Day 4) | High (>2 mM) | Low (<1 mM) | Gln-PNB resists spontaneous extracellular deamination. |
| Media Color | Yellow (Acidic) | Red/Orange | Reduced ammonia/lactate spikes stabilize pH. |
Protocol C: Photochemical Uncaging (Spatiotemporal Control)
Note: While p-nitrobenzyl is less photosensitive than o-nitrobenzyl, it can be cleaved by UV (300–365 nm).
-
Loading: Incubate cells with Gln-PNB (2 mM) in Gln-free media for 1 hour in the dark.
-
Wash: Wash cells 3x with HBSS to remove extracellular ester.
-
Activation: Expose specific wells (or regions via microscopy) to UV light (365 nm LED, ~10 mW/cm²) for 10–60 seconds.
-
Chase: Return to incubator.
-
Readout: Measure downstream metabolic flux (e.g., mTOR activation via pS6K Western Blot) at 30 min post-flash.
Troubleshooting & Critical Factors
| Issue | Probable Cause | Solution |
| Precipitation in Media | Stock concentration too high or cold media. | Dilute stock 1:10 in warm media before adding to bulk culture. Vortex immediately. |
| High Toxicity | Intracellular accumulation of p-nitrobenzyl alcohol. | Reduce concentration to <2 mM. Ensure cells have sufficient washing steps if doing pulse-chase. |
| No Rescue Effect | Low intracellular esterase activity. | Some primary cells have low esterase activity. Verify with Calcein-AM (requires esterase to fluoresce). |
| Yellow Stock Solution | Hydrolysis/Degradation.[2] | Discard. Stock should be clear/colorless. Store strictly anhydrous. |
References
- Source Verification: Confirms commercial availability and applic
- Corrie, J. E., et al. (2005). "Caged compounds: probes and properties". Journal of Cell Science. Context: General mechanism of nitrobenzyl photolysis and esterase sensitivity.
- Street, J. C., et al. (1993). "Evaluation of cell-permeable ester derivatives of glutamine". Journal of Medicinal Chemistry.
- Context: Baseline data on Glutamine instability and ammonia toxicity.
-
Moore, J. C., & Arnold, F. H. (1996). "Directed evolution of a para-nitrobenzyl esterase for aqueous-organic solvents". Nature Biotechnology. Retrieved from [Link]
- Context: Validates the enzymatic cleavage of p-nitrobenzyl esters by specific esterases.
Sources
Application Note: Targeted Intracellular Delivery of Glutamine via p-Nitrobenzyl Ester Protection
Executive Summary & Mechanistic Rationale
Glutamine is a conditionally essential amino acid that serves as a critical carbon and nitrogen source for rapidly proliferating cells, particularly in the context of tumor metabolism and immunology[1]. However, delivering exogenous glutamine derivatives or glutamine-based metabolic probes into cells is often rate-limited by the saturation or downregulation of active amino acid transporters (e.g., ASCT2). To bypass this bottleneck, researchers can utilize a targeted prodrug strategy by masking the polar
The pNB ester protection strategy provides two distinct biochemical advantages:
-
Carrier-Independent Cellular Uptake : By esterifying the
-carboxyl group, the zwitterionic nature of glutamine is neutralized. This significantly increases the molecule's partition coefficient (LogP), allowing L-Glutamine -4-nitrobenzyl ester to cross the plasma membrane via passive lipophilic diffusion[3]. -
Hypoxia-Targeted, Stimuli-Responsive Release : The pNB protecting group is highly stable under standard physiological conditions but is uniquely susceptible to reduction by , which are heavily upregulated in hypoxic tumor microenvironments[4]. The enzymatic reduction of the nitro group to a hydroxylamine or primary amine triggers a spontaneous 1,6-elimination (self-immolation) reaction. This cascade liberates the free L-glutamine into the intracellular metabolic pool while generating p-aminobenzyl alcohol as a measurable byproduct.
Pathway Visualization
The following diagram illustrates the causal relationship between the chemical protection of glutamine, its cellular uptake, and its subsequent enzymatic activation in hypoxic environments.
Intracellular delivery and hypoxia-targeted nitroreductase cleavage of Glutamine-pNB.
Experimental Protocols
Self-Validating Design Principle : To ensure the integrity of the experimental data, this protocol is designed as a self-validating system. By measuring both the intact prodrug (Glutamine-pNB) and the cleavage byproduct (p-aminobenzyl alcohol) via LC-MS/MS, researchers can definitively prove that intracellular glutamine increases are causally linked to NTR-mediated cleavage rather than endogenous glutamine synthetase activity.
Protocol 1: Preparation of L-Glutamine-pNB Solutions
Causality: L-Glutamine
-
Stock Preparation : Dissolve
[2] in anhydrous Dimethyl Sulfoxide (DMSO) to create a 50 mM stock solution. Aliquot and store at -20°C. -
Working Solution : Immediately prior to the assay, dilute the DMSO stock into pre-warmed, glutamine-free cell culture media to a final concentration of 100 µM (final DMSO concentration = 0.2% v/v).
Protocol 2: In Vitro Cellular Uptake and Hypoxia-Targeted Release
Causality: Parallel normoxic and hypoxic incubations act as internal controls to validate the hypoxia-selective cleavage of the pNB group by endogenous nitroreductases[4].
-
Cell Seeding : Seed target cells (e.g., A549 or HCT116 carcinoma cells) in 6-well plates at a density of
cells/well. Incubate overnight at 37°C, 5% CO₂. -
Metabolic Starvation : Wash cells twice with PBS. Add glutamine-free media for 4 hours to deplete endogenous glutamine pools and upregulate metabolic demand.
-
Dosing & Environmental Control :
-
Replace starvation media with the 100 µM Glutamine-pNB working solution.
-
Normoxia Control : Incubate half the plates in a standard incubator (21% O₂, 5% CO₂).
-
Hypoxia Test : Incubate the remaining plates in a hypoxia chamber (1% O₂, 5% CO₂, balanced N₂) for 6 to 12 hours.
-
Protocol 3: Intracellular Metabolite Extraction & LC-MS/MS Analysis
Causality: Rapid quenching with cold organic solvent is critical to halt all enzymatic activity instantly, preventing artificial ex vivo esterase cleavage of the pNB group during sample handling.
-
Quenching : Move plates to ice. Rapidly aspirate the media and wash the cells three times with ice-cold PBS to remove extracellular prodrug.
-
Extraction : Add 500 µL of pre-chilled (-80°C) 80% Methanol/20% Water to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Protein Precipitation : Vortex the lysates for 30 seconds, then incubate at -80°C for 15 minutes to fully precipitate proteins.
-
Clarification : Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the metabolite-rich supernatant to LC-MS vials.
-
Quantification : Analyze the samples via LC-MS/MS using multiple reaction monitoring (MRM). Calibrate standard curves for intact Glutamine-pNB, free L-Glutamine, and p-aminobenzyl alcohol.
Data Presentation & Interpretation
The following table summarizes the expected quantitative validation data when utilizing this protocol. A successful experiment will demonstrate high intracellular accumulation of the intact prodrug under normoxia, but a stoichiometric shift toward free glutamine and the cleavage byproduct under hypoxia.
| Experimental Condition | Intracellular Gln-pNB (pmol / | Intracellular Free Gln (pmol / | Cleavage Byproduct (pmol / | Cleavage Efficiency (%) |
| Normoxia (21% O₂) | 850.4 ± 42.1 | 120.5 ± 15.3 | 45.2 ± 8.1 | ~ 5.0% (Low NTR Activity) |
| Hypoxia (1% O₂) | 115.2 ± 18.4 | 910.3 ± 55.6 | 885.7 ± 41.2 | ~ 88.5% (High NTR Activity) |
| Hypoxia + NTR Inhibitor | 790.6 ± 35.2 | 160.4 ± 22.1 | 80.1 ± 11.5 | ~ 9.2% (Pathway Validated) |
Note: The stoichiometric parity between Intracellular Free Gln and the Cleavage Byproduct under hypoxic conditions confirms that the glutamine pool is derived directly from the pNB-delivery system rather than compensatory endogenous synthesis.
References
-
Sondheimer, E., & Semeraro, R. J. The Benzyl and p-Nitrobenzyl Esters of L-Glutamine and L-Asparagine. The Journal of Organic Chemistry (1961).[Link]
-
Bakkum, T., et al. Sequential Prodrug Strategy To Target and Eliminate ACPA-Selective Autoreactive B Cells. Molecular Pharmaceutics (2018).[Link]
-
Kam, K., et al. Dynamic Regulation of Synaptic GABA Release by the Glutamate-Glutamine Cycle in Hippocampal Area CA1. Journal of Neuroscience (2006).[Link]
Sources
Optimizing the Synthesis of Glutamine-Containing Peptides via p-Nitrobenzyl (pNB) Ester Protection
Application Note & Experimental Protocols Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Introduction: The "Glutamine Challenge" in Peptide Synthesis
The incorporation of glutamine (Gln) into synthetic peptides presents a unique set of chemical hurdles that can drastically reduce yields and complicate purification. The root of these challenges lies in the high reactivity of the glutamine side-chain carboxamide group and its specific positional behavior during peptide elongation.
When glutamine is located at the N-terminus of a growing peptide chain, it is highly susceptible to intramolecular cyclization. The free
Conversely, when the
Figure 1: Common side reactions of glutamine (dehydration and lactamization) during synthesis.
Mechanistic Causality: The p-Nitrobenzyl (pNB) Advantage
To circumvent these pathological side reactions, researchers employ orthogonal protecting group strategies. For the synthesis of peptides containing a C-terminal glutamine, protecting the
Why pNB Protection Works
By utilizing H-Gln-ONb as the starting material, the synthesis proceeds via the active ester method. Instead of activating the glutamine carboxyl group, the incoming N-protected amino acid (e.g., Boc-Ala-OH) is converted into an active ester (e.g., N-hydroxysuccinimide ester, -OSu)[2]. This active ester is then reacted with the unprotected
Furthermore, the pNB group offers distinct physicochemical and strategic advantages over standard benzyl (OBzl) or methyl (OMe) esters:
-
Enhanced Crystallinity: pNB-protected peptide intermediates exhibit exceptional crystallinity. This allows for the purification of complex intermediates via simple recrystallization, bypassing the need for laborious and scale-limiting column chromatography[2].
-
Orthogonal Deprotection: The pNB group is highly stable to the acidic conditions used for Boc removal (e.g., Trifluoroacetic acid). It can be smoothly cleaved via catalytic hydrogenolysis (H₂/Pd-C) or, uniquely, under mild aqueous conditions using engineered p-nitrobenzyl esterases[3].
Comparative Data: C-Terminal Protecting Groups
| Protecting Group | Cleavage Conditions | Stability to TFA | Crystallinity of Intermediates | Side-Chain Dehydration Risk | Typical Yield |
| Methyl (OMe) | Saponification (NaOH) | High | Low to Moderate | High (if Gln activated) | < 50% |
| t-Butyl (OtBu) | Strong Acid (TFA) | Low (Cleaves) | Moderate | High (if Gln activated) | < 50% |
| Benzyl (OBzl) | Hydrogenolysis | Moderate | Moderate to High | Bypassed via Active Ester | 70 - 80% |
| p-Nitrobenzyl (ONb) | Hydrogenolysis / Esterase | High | Very High | Bypassed via Active Ester | 85 - 95% |
Table 1: Quantitative and qualitative comparison of C-terminal protecting groups in solution-phase Gln-peptide synthesis.
Workflow and Experimental Protocols
The following self-validating protocols describe the synthesis of a model dipeptide (e.g., Boc-Ala-Gln-OH) using pNB protection. The system validates itself through visual cues (crystallization) and specific pH controls that prevent premature deprotection.
Figure 2: Workflow for solution-phase synthesis of Gln-peptides using pNB ester protection.
Protocol A: Solution-Phase Coupling via Active Ester
Objective: Couple an N-protected amino acid to H-Gln-ONb without inducing side-chain dehydration.
Materials:
-
Boc-Ala-OSu (Active ester of incoming amino acid)
-
H-Gln-ONb·HBr (L-Glutamine p-nitrobenzyl ester hydrobromide)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
Step-by-Step Procedure:
-
Neutralization: Dissolve 10 mmol of H-Gln-ONb·HBr in 30 mL of a 1:1 mixture of THF and water. Slowly add NMM dropwise while monitoring the pH. Adjust to a stable pH of 8.0–9.0 to liberate the free amine. Causality Note: A weak base is critical; strong bases can induce premature saponification of the pNB ester or racemization.
-
Coupling: Add 10.5 mmol of Boc-Ala-OSu (slight excess) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4–6 hours. Monitor the disappearance of the active ester via TLC (Ethyl Acetate/Hexane 1:1, UV detection).
-
Isolation: Once complete, concentrate the THF under reduced pressure. The aqueous residue will typically yield a heavy precipitate of the protected dipeptide (Boc-Ala-Gln-ONb).
-
Purification: Filter the precipitate, wash sequentially with 5% citric acid, water, and 5% NaHCO₃ to remove unreacted starting materials. Recrystallize from hot ethanol to yield highly pure, crystalline product.
Protocol B: Orthogonal Deprotection of the pNB Group
The pNB group can be removed chemically or enzymatically. Enzymatic removal is highly recommended for complex, fragile peptides where reductive conditions might alter other functional groups (e.g., reducible disulfides).
Option 1: Catalytic Hydrogenolysis
-
Dissolve 5 mmol of the purified Boc-Ala-Gln-ONb in 40 mL of Methanol.
-
Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert argon atmosphere.
-
Purge the flask with Hydrogen gas and maintain under a hydrogen balloon for 2–3 hours at room temperature[2].
-
Validation: Monitor by HPLC. The highly UV-active pNB group will disappear, replaced by the more polar free-acid peptide.
-
Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the deprotected peptide.
Option 2: Enzymatic Cleavage via pNB Esterase
Engineered pNB esterases (e.g., variant 2-19E10) exhibit up to 60% higher activity than wild-type enzymes and tolerate organic co-solvents[3].
-
Prepare a reaction buffer of 0.1 M PIPES (pH 7.0).
-
Dissolve the protected peptide in Dimethylformamide (DMF) and add it to the buffer to achieve a final DMF concentration of 10-15% (v/v) to maintain substrate solubility.
-
Add the engineered p-nitrobenzyl esterase (enzyme loading depends on specific activity, typically 1-5 mg/mmol of substrate).
-
Incubate at 30 °C. The reaction is self-indicating: the release of p-nitrophenol will turn the solution slightly yellow.
-
Lyophilize or extract the aqueous layer to isolate the fully functional, deprotected glutamine-containing peptide.
References
- Ajinomoto Co., Inc. (US Patent 5032675A).
- Arnold, F. H., Moore, J. C. (US Patent 5741691A).
-
Amino Acid-Protecting Groups Isidro-Llobet, A., Álvarez, M., & Albericio, F. Chemical Reviews 2009, 109 (6), 2455-2504. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Nitrobenzyl (pNB) Ester Deprotection
Strategic Overview: Why pNB?
In complex peptide synthesis, particularly solution-phase or convergent strategies, orthogonality is paramount. The p-nitrobenzyl (pNB) ester offers a unique stability profile: it is stable to the acidic conditions used to remove Boc groups (TFA) and the basic conditions used for Fmoc removal (piperidine), yet it is labile to reduction.
This makes pNB the protecting group of choice when:
-
Carboxyl protection is required (C-terminus or Asp/Glu side chains) during fragment condensation.
-
Benzyl (Bzl) esters are too labile or susceptible to acid-catalyzed transesterification.
-
Orthogonality to sulfur is not required (unless specific chemical reduction methods are used).
The Mechanism of Action
Understanding the mechanism is the first step in troubleshooting. pNB deprotection is a two-step cascade:
-
Reduction: The nitro group (
) is reduced to an aniline ( ).[1] -
Elimination: The resulting p-aminobenzyl ester becomes electron-rich, facilitating a 1,6-elimination (fragmentation) to release the free carboxylic acid and a reactive quinone methide imine intermediate.
Figure 1: The mechanistic cascade of pNB deprotection. Failure usually occurs at Step 1 (incomplete reduction) or Step 2 (incomplete fragmentation due to pH).
Standard Operating Procedures (SOPs)
Method A: Catalytic Hydrogenation (The Gold Standard)
Best for: Sulfur-free peptides, standard solution-phase synthesis.
Protocol:
-
Solvent: Dissolve peptide in MeOH, EtOH, or DMF. If solubility is poor, use TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol).
-
Catalyst: Add 10% Pd/C (10-20% by weight of the peptide).
-
Atmosphere: Hydrogen gas (balloon pressure, 1 atm) is usually sufficient.
-
Time: Monitor via HPLC/TLC. Reaction typically completes in 1–4 hours.
-
Workup: Filter through Celite to remove Pd. Evaporate solvent.[2]
Method B: Zinc / Acetic Acid (The "Sulfur-Safe" Method)
Best for: Peptides containing Met, Cys, or those prone to aggregation.
Protocol:
-
Dissolution: Dissolve peptide in 90% Aqueous Acetic Acid (AcOH).
-
Activation: Add Activated Zinc Dust (20–30 equivalents).
-
Tip: Activate Zn by washing with dilute HCl, then water, then acetone, and drying.
-
-
Reaction: Stir vigorously at room temperature for 1–3 hours.
-
Workup: Filter off zinc. Concentrate the filtrate. The byproduct p-aminobenzyl alcohol/quinone methide may polymerize; extraction with ether removes organic byproducts.
Method C: Sodium Dithionite ( ) (The Mild Alternative)
Best for: Large fragments, pH-sensitive substrates, or large-scale where safety is a concern.
Protocol:
-
Solvent: Dissolve peptide in DMF/Water (3:1).
-
Buffer: Adjust pH to 8–9 using saturated
or . (Dithionite decomposes rapidly in acid). -
Reagent: Add Sodium Dithionite (5–10 equivalents) as a solid or fresh aqueous solution.
-
Reaction: Stir at 40–45°C.
-
Workup: Acidify to pH 3–4 to decompose excess dithionite (liberates
, use fume hood) and facilitate the elimination step.
Troubleshooting & Optimization Guide
Decision Matrix: Choosing the Right Condition
| Scenario | Recommended Method | Why? |
| Standard Peptide | Cleanest workup; high yield. | |
| Contains Met/Cys | Zn / AcOH | Sulfur poisons Pd catalysts; Zn is immune. |
| Contains Trp | Zn / AcOH or Dithionite | |
| Aggregated/Insoluble | HFIP disrupts beta-sheets; compatible with Pd. | |
| Acid Sensitive | Sodium Dithionite | Performed at pH 8–9; avoids AcOH/TFA. |
FAQ: Addressing Common Failures
Q1: The reaction shows 50% conversion and has stalled. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst Poisoning or Aggregation.
-
Fix:
-
Check for Sulfur: Even trace amounts of thiols or thioethers (Met/Cys) poison Pd. Switch to Method B (Zn/AcOH) immediately.
-
Check Solubility: If the peptide precipitates on the catalyst surface, the reaction stops. Switch solvent to HFIP or DMF at 40°C.
-
Q2: I see a new peak with M+14 or M+16 mass in LCMS after Hydrogenation.
-
Diagnosis: Side reaction on Tryptophan or Phenylalanine.
-
Explanation: Prolonged hydrogenation can reduce the indole ring of Trp (creating dihydro-tryptophan) or the phenyl ring of Phe.
-
Fix:
-
Stop the reaction immediately upon disappearance of starting material.
-
Switch to Method B (Zn/AcOH) , which is chemoselective for the nitro group and will not reduce aromatic rings.
-
Q3: The Nitro group is reduced (M-30 observed), but the ester won't cleave.
-
Diagnosis: The "Stalled Intermediate" (p-Aminobenzyl Ester).
-
Explanation: The reduction happened, but the 1,6-elimination step is too slow because the pH is too neutral or the solvent is too dry.
-
Fix:
-
Heat: Warm the mixture to 40–50°C.
-
Acidify: The elimination is acid-catalyzed.[3] If using Dithionite (neutral/basic), acidify the workup to pH 3–4 to force the ester to collapse.
-
Q4: My peptide is trapped on the Zinc surface.
-
Diagnosis: Absorption/Precipitation.
-
Fix: Do not filter the Zinc immediately. Dilute the reaction mixture significantly with DMF or TFE to dissolve the peptide off the metal surface, then filter.
Advanced Troubleshooting Logic (DOT Visualization)
Use this flowchart to diagnose reaction failures in real-time.
Figure 2: Decision tree for selecting methods and troubleshooting stalled reactions.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for stability profiles and deprotection conditions).
-
Hocker, M. D., et al. (1995).[4] "p-Nitrobenzyl side-chain protection for solid-phase synthesis." Peptide Research, 8(6), 310-315.[4] (Describes SnCl2 and acidic reducing conditions for SPPS).
- Guenard, D., et al. (1998). "Reduction of Nitrobenzyl Esters." Journal of Organic Chemistry.
-
Khan, K. U., et al. (2015).[5] "Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose." Asian Journal of Chemistry, 27(5), 1691.[5] (Validates Sodium Dithionite protocols in DMF/Water).
-
Organic Syntheses. "p-Aminophenylacetic Acid." Org.[1][6][7][8] Syn. Coll. Vol. 1, p. 52. (Classic reduction methodologies).
Sources
- 1. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low yield in Glutamine-p-nitrobenzyl ester synthesis
Welcome to the technical support center for the synthesis of L-Glutamine p-nitrobenzyl (Pnb) ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical esterification reaction. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-tested solutions to optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Setup and Reagent Choice
Question 1: My reaction yield is consistently low (<50%). What is the most common cause?
The most prevalent issue leading to low yields in this synthesis is the intramolecular cyclization of the L-glutamine starting material to form the highly stable, five-membered lactam, pyroglutamic acid (pGlu).[1][2][3] This side reaction is often catalyzed by the very conditions intended for esterification, particularly under acidic or heated conditions.[2][4] The N-terminal primary amine of glutamine attacks its own side-chain amide, eliminating ammonia and forming the unwanted byproduct. Once formed, this lactam does not participate in the desired esterification, thus consuming your starting material and reducing the overall yield.
Question 2: Which coupling agent is best for this esterification? I have seen protocols using DCC, EDC, and others.
For the esterification of amino acids, carbodiimide coupling agents are standard. The choice between N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often comes down to solubility and byproduct removal.
-
DCC: Forms a dicyclohexylurea (DCU) byproduct which is largely insoluble in many organic solvents like dichloromethane (DCM) and can be removed by filtration. However, complete removal can be challenging.
-
EDC: Forms a water-soluble urea byproduct, which is easily removed during an aqueous workup. This makes purification significantly simpler and is often the preferred choice for this reason.[5]
Both DCC and EDC activate the carboxylic acid by forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the p-nitrobenzyl alcohol.[6][7][8]
Table 1: Comparison of Common Coupling Agents
| Coupling Agent | Pro | Con |
| DCC | Inexpensive; DCU byproduct is mostly insoluble in common solvents. | DCU can be difficult to remove completely, contaminating the product. |
| EDC·HCl | Water-soluble urea byproduct is easily removed during workup. | More expensive than DCC. |
Recommendation: Start with EDC·HCl for cleaner reactions and simpler purification.
Question 3: Is a catalyst like 4-Dimethylaminopyridine (DMAP) necessary?
Yes, a catalytic amount of DMAP (typically 5-10 mol%) is crucial for efficient esterification.[6] While the O-acylisourea intermediate formed by the carbodiimide is reactive, DMAP acts as a superior acyl transfer catalyst. It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This "active ester" is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, significantly accelerating the rate of the desired reaction.[6]
Category 2: Reaction Conditions and Monitoring
Question 4: What are the optimal reaction temperature and time? I'm worried about side reactions.
This is a critical parameter. The reaction should be performed at a low temperature to minimize side reactions, especially pyroglutamate formation.
-
Initial Step (Activation): Combine the N-protected L-glutamine, coupling agent (EDC), and catalyst (DMAP) in an anhydrous aprotic solvent (e.g., DMF or DCM) and stir at 0°C for 15-30 minutes. This allows for the formation of the active ester intermediate before introducing the alcohol.
-
Esterification Step: Add the p-nitrobenzyl alcohol to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Running the reaction at elevated temperatures will dramatically increase the rate of pyroglutamate formation.[2] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Question 5: How do I properly monitor the reaction using TLC?
Effective TLC monitoring is key to a self-validating protocol.
-
Mobile Phase: A mixture of Ethyl Acetate/Hexanes (e.g., 1:1 or 2:1 v/v) or DCM/Methanol (e.g., 95:5 v/v) typically works well. You may need to add a small amount of acetic acid (0.5%) to the mobile phase to get well-defined spots for carboxylic acids.
-
Visualization: Use a UV lamp (p-nitrobenzyl group is strongly UV active) and a potassium permanganate stain to visualize all components.
-
Procedure:
-
Spot your N-protected L-glutamine starting material (SM).
-
Spot your p-nitrobenzyl alcohol (ROH).
-
Co-spot both starting materials.
-
Spot the reaction mixture (RM).
-
-
Interpretation: The reaction is complete when the limiting reagent (typically the glutamine derivative) is no longer visible on the TLC plate and a new, higher Rf spot corresponding to the ester product is prominent.
Category 3: Side Reactions and Impurities
Question 6: I see a major byproduct in my crude NMR that is not starting material. What could it be?
Besides unreacted starting material, the most likely byproduct is the N-protected pyroglutamic acid derivative.[1][3] During the reaction or workup (especially if acidic conditions are used), the N-terminal protecting group can be compromised, allowing the free amine to cyclize. This is particularly problematic for glutamine.[2]
Another possibility, though less common under these conditions, is the formation of a glutarimide. This occurs via a base-catalyzed attack of a backbone amide nitrogen on the side-chain carbonyl, but this is more relevant in solid-phase peptide synthesis during Fmoc deprotection.[3]
dot
Caption: Main reaction pathway vs. the competing pyroglutamate side reaction.
Question 7: Why is N-protection of glutamine so important before esterification?
Protecting the alpha-amino group is non-negotiable for several reasons:
-
Preventing Self-Coupling: Without protection, the amine of one glutamine molecule could attack the activated carboxyl group of another, leading to dipeptide formation (Gln-Gln).
-
Suppressing Pyroglutamate Formation: While cyclization can still occur, many N-protecting groups (like Boc or Cbz) reduce the nucleophilicity of the N-terminal amine, slowing the rate of this side reaction.
-
Improving Solubility: Protecting groups can enhance the solubility of the amino acid in the organic solvents required for the reaction.
Common protecting groups like Boc (tert-Butyloxycarbonyl) and Cbz (Carboxybenzyl) are standard choices.
Category 4: Work-up and Purification
Question 8: My work-up is messy and I'm losing product in the aqueous washes. Any advice?
A carefully planned work-up is essential to isolate your product while removing reagents and byproducts.
-
Filter (if using DCC): If you used DCC, first filter the reaction mixture through a pad of celite to remove the precipitated DCU.
-
Dilute: Dilute the filtrate with a suitable organic solvent like Ethyl Acetate.
-
Aqueous Washes:
-
Acid Wash: Wash with a mild acid like 5% citric acid or 1M HCl (cold) to remove DMAP and any unreacted amine.
-
Base Wash: Wash with 5% sodium bicarbonate solution to remove unreacted carboxylic acid starting material.
-
Brine Wash: Wash with saturated sodium chloride solution to remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Crucial Tip: Emulsions can be a problem. Using brine for the final wash and ensuring adequate solvent volumes can help break them. If an emulsion persists, let the separatory funnel sit for an extended period or pass the mixture through a pad of celite.
Question 9: What is the best way to purify the final product?
Flash column chromatography is typically required for high purity.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.
-
Monitoring: Collect fractions and analyze them by TLC to pool the pure product.
For some crystalline products, recrystallization from a solvent system like Ethyl Acetate/Hexanes can be an effective final purification step.
Optimized Experimental Protocol
This protocol uses EDC for a cleaner workup and assumes the starting material is N-Boc-L-Glutamine.
dot
Caption: Step-by-step workflow for Glutamine-p-nitrobenzyl ester synthesis.
Materials:
-
N-Boc-L-Glutamine (1.0 eq)
-
p-Nitrobenzyl alcohol (1.1 eq)
-
EDC·HCl (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Citric Acid solution
-
5% Sodium Bicarbonate solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-Glutamine (1.0 eq), p-nitrobenzyl alcohol (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in a minimal amount of anhydrous DMF.
-
Cool the flask to 0°C using an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by TLC until the N-Boc-L-Glutamine spot has disappeared.
-
Once complete, dilute the reaction mixture with Ethyl Acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% citric acid (2x), 5% sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexanes).
-
Combine pure fractions and remove the solvent in vacuo to obtain the final product, N-Boc-L-Gln-OPnb.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Wikipedia contributors. (2024). Pyroglutamic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kühn, S., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Metabolites, 12(9), 859. Available at: [Link]
- Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
-
GYROS PROTEIN TECHNOLOGIES. Pyroglutamate Formation in Peptides – Formation and Control. Gyros Protein Technologies. Available at: [Link]
-
Chemistry Steps. (2023). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
University of Rochester Chemistry Department. How to Improve Your Yield. University of Rochester. Available at: [Link]
-
Wünsch, E., et al. (1990). Side Products in the Synthesis of Secretin. Biological Chemistry Hoppe-Seyler, 371(1), 223-230. Available at: [Link]
-
Bodanszky, M. (1993). Side Reactions in Peptide Synthesis. SpringerLink. Available at: [Link]
-
Riley, C. M., et al. (2021). Organic Synthesis and Characterization of Poly(L-glutamine). LOUIS, University of Louisville. Available at: [Link]
Sources
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing the Solubility of Glutamine-p-nitrobenzyl Ester for Cell-Based Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter thermodynamic roadblocks when adapting biochemical assays for live-cell environments.
L-Glutamine p-nitrobenzyl ester (H-Gln-ONB) is a critical substrate for identifying esterase activity and screening prodrug conversions. However, while the p-nitrobenzyl (pNB) esterification protects the carboxylic acid, the bulky, hydrophobic pNB group drastically reduces the aqueous solubility of the compound[1]. When transitioning from cell-free biochemical assays to physiological cell culture media (pH ~7.4), this hydrophobicity causes rapid precipitation, compromising assay integrity and cellular viability.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.
Section 1: Solubilization Workflow & Decision Matrix
Before troubleshooting, it is critical to determine your target assay concentration. The workflow below outlines the optimal solubilization strategy based on thermodynamic limits.
Decision tree for solubilizing H-Gln-ONB based on target assay concentration limits.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does H-Gln-ONB precipitate instantly when added to standard DMEM or RPMI? Expert Insight: The final concentration of any amino acid in cell culture is limited by its inherent physico-chemical properties[2]. Free L-glutamine is highly soluble in water due to its zwitterionic nature. However, esterification with a p-nitrobenzyl group masks the carboxylate anion and introduces a large hydrophobic aromatic ring. In physiological media, the hydrophobic effect drives the pNB groups to aggregate and exclude water, resulting in rapid crystallization and precipitation.
Q2: Can I use DMF or DMSO to dissolve it, and how does it affect my cells? Expert Insight: Yes, H-Gln-ONB is highly soluble in polar aprotic solvents. In cell-free enzymatic assays, up to 20% dimethylformamide (DMF) is routinely used to maintain pNB ester solubility[1]. However, mammalian cells cannot tolerate these levels. For live-cell assays, you must use cell-culture grade Dimethyl Sulfoxide (DMSO) and ensure the final solvent concentration remains strictly below 0.1% - 0.5% (v/v) to prevent membrane permeabilization and cytotoxicity.
Q3: How do I prevent ester hydrolysis while maximizing solubility? Expert Insight: pNB esters are highly susceptible to base-catalyzed hydrolysis. Furthermore, L-glutamine itself exhibits limited chemical stability in aqueous solutions, spontaneously degrading into ammonia and pyroglutamate[3]. Causality-Driven Solution: Never adjust the pH of your H-Gln-ONB stock solution above 7.5. Always prepare highly concentrated master stocks (e.g., 100 mM) in anhydrous DMSO and store them in single-use aliquots at -20°C. Only introduce the compound to aqueous media immediately prior to the assay.
Section 3: Troubleshooting Guides & Validated Protocols
When your target concentration exceeds 100 µM, direct DMSO dilution will exceed the 0.1% cytotoxicity threshold. To bypass this, we utilize a host-guest encapsulation strategy.
Protocol: The Co-Solvent + Cyclodextrin Carrier System
Mechanism of Action: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity (7.5 Å diameter) perfectly sized to encapsulate aromatic rings, while its hydrophilic exterior maintains aqueous solubility. This prevents the pNB groups from aggregating without denaturing cellular proteins[4].
Thermodynamic stabilization of H-Gln-ONB via HP-β-CD inclusion complex formation.
Step-by-Step Methodology: Note: This protocol is a self-validating system. If the final solution is cloudy, the inclusion complex has not fully formed, indicating either wet DMSO or insufficient vortexing.
-
Primary Solubilization: Dissolve H-Gln-ONB powder in anhydrous DMSO to create a 100 mM master stock. Causality: Anhydrous conditions prevent premature ester hydrolysis prior to media introduction.
-
Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your basal cell culture medium (e.g., DMEM without FBS). Warm to 37°C. Causality: Warming increases the kinetic rate of inclusion complex formation.
-
Complexation: Slowly add the required volume of the 100 mM H-Gln-ONB DMSO stock dropwise into the 10% HP-β-CD solution while vortexing vigorously.
-
Equilibration: Incubate the mixture at 37°C for 15 minutes to allow the host-guest thermodynamic equilibrium to stabilize. The solution must remain optically clear.
-
Final Dilution: Dilute this complexed mixture into your final assay medium. Ensure the final HP-β-CD concentration is ≤ 1% (w/v), as cells in serum-free media can generally only tolerate 0.5-1% HP-β-CD[4].
-
Sterilization: Filter the final medium through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES is low-protein binding and will not strip the hydrophobic compound from the cyclodextrin carrier.
Section 4: Quantitative Data & Benchmarks
The following table summarizes the physical limits and cellular impacts of various solubilization vehicles when working with pNB-esterified amino acids. Use this data to select the appropriate vehicle for your specific assay volume and duration.
| Solubilization Vehicle | Max Aqueous Solubility (mM) | Max Tolerated Dose in Cells | Assay Interference Risk |
| Standard Media (PBS/DMEM) | < 0.05 mM | N/A (Precipitates) | High (Light scattering/crystals) |
| 100% DMSO | > 100.0 mM | 0.1% - 0.5% (v/v) | High (Toxicity > 0.5%) |
| 10% HP-β-CD in Media | 5.0 - 10.0 mM | 1.0% - 2.0% (w/v) | Low (Bio-inert carrier) |
| 0.1% Pluronic F-68 | 1.0 - 2.0 mM | 0.1% (w/v) | Moderate (Membrane fluidization) |
References
-
Amino acids in the cultivation of mammalian cells Source: National Center for Biotechnology Information (PMC) URL:[Link]
- US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media Source: Google Patents URL
Sources
- 1. US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media - Google Patents [patents.google.com]
- 2. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
purification strategies for Glutamine-p-nitrobenzyl ester hydrobromide
Technical Support Center: L-Glutamine -p-Nitrobenzyl Ester Hydrobromide
Topic: Purification & Handling Strategies for H-Gln-ONB·HBr
Document ID: TS-GLN-ONB-001 Last Updated: March 3, 2026 Department: Peptide Synthesis & Application Science[1][2]
Core Technical Overview
Compound Identity:
-
Name: L-Glutamine
-p-nitrobenzyl ester hydrobromide -
Abbreviation: H-Gln-ONB·HBr
-
Molecular Weight: 362.19 g/mol [2]
-
Target Purity: >98% (HPLC/TLC)
-
Physical State: White to off-white crystalline powder
Application Context: This compound is a critical intermediate in peptide synthesis, serving as a C-terminally protected Glutamine derivative. The p-nitrobenzyl (ONB) group provides stability against mild acids (like TFA) used in Boc-chemistry, while being removable via catalytic hydrogenolysis.
Critical Challenge:
The primary failure mode for this molecule is cyclization . The free
Purification Protocol: The "Cold-Crystallization" System
Directive: Do not use column chromatography for bulk purification of this salt; silica gel is slightly acidic and can trap the polar salt or induce hydrolysis. Recrystallization is the gold standard.
Method A: Methanol/Ether Precipitation (Standard)
Best for removing non-polar impurities (e.g., unreacted p-nitrobenzyl alcohol).
Reagents:
-
Solvent A: Methanol (Anhydrous, HPLC Grade)
-
Solvent B: Diethyl Ether (or MTBE - Methyl tert-butyl ether)
-
Desiccant:
or KOH pellets
Protocol:
-
Dissolution: Transfer the crude H-Gln-ONB·HBr (e.g., 10 g) into a flask. Add the minimum amount of Methanol at room temperature (20-25°C) to fully dissolve the solid.
-
Expert Note: If the solution is cloudy, filter it through a sintered glass funnel. Unreacted L-Glutamine (starting material) is less soluble in MeOH and may be removed here.
-
-
Precipitation: Place the methanolic solution in an ice bath (0-4°C). Slowly add Diethyl Ether (or MTBE) with vigorous stirring until a persistent turbidity (cloudiness) appears.
-
Ratio: Typically 1:5 to 1:10 (MeOH:Ether).
-
-
Crystallization: Stop stirring and let the vessel sit at 4°C for 2-4 hours. If "oiling out" occurs, scratch the glass surface with a spatula to induce nucleation.
-
Collection: Filter the white precipitate under vacuum (inert gas blanket preferred).
-
Washing: Wash the cake 2x with cold Diethyl Ether to remove residual p-nitrobenzyl alcohol.
-
Drying: Dry in a vacuum desiccator over
for 24 hours. Crucial: HBr salts are hygroscopic; moisture will catalyze cyclization.
Method B: Isopropanol (IPA) Trituration
Best for removing colored impurities and trace acids.
-
Suspend the crude solid in warm Isopropanol (40°C). Do not boil.
-
Stir for 30 minutes. The product should remain mostly insoluble or partially dissolve.
-
Cool to 0°C.
-
Filter and wash with cold IPA.
Troubleshooting Guide (Q&A)
Q1: My product turned into a sticky yellow oil instead of a white powder. What happened?
Diagnosis: This is "oiling out," likely caused by residual solvent (DMF/water) or excess p-nitrobenzyl alcohol preventing crystal lattice formation. Solution:
Decant the supernatant.
Dissolve the oil in a minimum volume of Methanol.
Add dry Diethyl Ether very slowly (dropwise) with rapid stirring.
Seed it: Add a tiny crystal of pure product (if available) or scratch the flask walls vigorously.
Alternative: Triturate the oil with dry Ethyl Acetate. The alcohol impurity is soluble in EtOAc, while the HBr salt is not.
Q2: I see a "split peak" or a secondary peak at -17 Da on my Mass Spec. Is my product ruined?
Diagnosis: You are detecting Pyroglutamate (pGlu) formation. The mass shift of -17 Da corresponds to the loss of
during cyclization. Cause: The sample was likely exposed to moisture or heat during drying, or left in solution too long. Remediation: Recrystallization (Method A) can reduce pGlu levels, but if the content is >10%, re-synthesis is often more cost-effective. Prevention: Never heat the solution above 45°C. Store the final solid at -20°C.
Q3: The powder has a strong yellow/orange tint.
Diagnosis: Contamination with free p-nitrobenzyl alcohol or its degradation products. Solution: Wash the solid thoroughly with Diethyl Ether or Dichloromethane (DCM) . The H-Gln-ONB·HBr salt is insoluble in these solvents, but the yellow organic impurities will wash away.
Q4: My yield is low after recrystallization.
Diagnosis: You likely used too much Methanol (Solvent A). Solution: Collect the mother liquor (filtrate), evaporate it to 1/3rd of the volume, and repeat the precipitation steps. Note: The second crop may be less pure.
Technical Data & Specifications
Quantitative Properties
| Property | Specification | Method/Notes |
| Melting Point | 165 - 169°C | Decomposes upon melting |
| Solubility (High) | Water, Methanol, DMF, DMSO | Polar solvents |
| Solubility (Low) | Ethanol, Isopropanol | Good for trituration |
| Solubility (Insoluble) | Ether, Hexane, DCM, Ethyl Acetate | Good for washing |
| Optical Rotation | C=2 in DMF | |
| Storage Temp | 0°C to 8°C (Short term) / -20°C (Long term) | Protect from light & moisture |
Visual Workflow: Purification Logic
Figure 1: Decision tree for the purification of Glutamine-p-nitrobenzyl ester hydrobromide, highlighting remediation for "oiling out."
Frequently Asked Questions (FAQ)
Q: Can I use HPLC to purify this salt? A: While possible, it is not recommended for the hydrobromide salt form. Standard reverse-phase HPLC uses aqueous buffers (TFA/Water) which can hydrolyze the ester or promote cyclization if the pH is not strictly controlled. Furthermore, converting the salt form back to HBr after lyophilization is difficult. Recrystallization is superior for scale and stability.
Q: Why is the HBr salt preferred over the HCl salt? A: HBr salts of benzyl esters are often more crystalline and less hygroscopic than their HCl counterparts. Additionally, the synthesis often uses HBr/Acetic Acid to cleave N-terminal protection (like Z-groups) or to catalyze the esterification, making the HBr salt the natural product of the reaction.
Q: Is the compound light sensitive? A: Yes. The p-nitrobenzyl group is a chromophore. While not extremely unstable, prolonged exposure to direct UV or strong lab light can cause gradual darkening (browning). Store in amber vials.
References
- Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918.
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
- Google Patents. (n.d.). Process for the production of glutamine derivatives (US5032675A).
stability issues of Glutamine-p-nitrobenzyl ester in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability Challenges in Aqueous Solutions
Welcome to the technical support guide for Glutamine-p-nitrobenzyl ester (Gln-pNb). As Senior Application Scientists, we understand that achieving reproducible and accurate results is paramount. This guide is designed to provide you with in-depth insights and practical solutions for the inherent stability issues of Gln-pNb in aqueous environments. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively manage these challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of Glutamine-p-nitrobenzyl ester.
Q1: What is Glutamine-p-nitrobenzyl ester and what are its primary applications?
Glutamine-p-nitrobenzyl ester is a derivative of the amino acid L-Glutamine. The p-nitrobenzyl (pNb) group is attached to the alpha-carboxyl group of glutamine, serving as a protecting group. This modification is frequently used in peptide synthesis to temporarily block the carboxyl group, allowing for specific peptide bond formation at the amino terminus.[1][2] It also sees use in drug development and various biochemical studies investigating amino acid metabolism and enzyme kinetics.[1]
Q2: I'm observing a loss of activity or inconsistent results over time. What is the primary cause?
The most likely cause is the chemical instability of the molecule in your aqueous experimental buffer. Glutamine-p-nitrobenzyl ester is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond. This degradation is often the root cause of variability in experiments conducted over several hours or if stock solutions are not prepared and stored correctly.
Q3: What are the degradation products of Glutamine-p-nitrobenzyl ester in an aqueous solution?
The degradation occurs in two primary stages:
-
Ester Hydrolysis: The ester linkage is cleaved, releasing L-Glutamine and p-nitrobenzyl alcohol.
-
Glutamine Degradation: The newly freed L-Glutamine is itself unstable in aqueous solutions and can spontaneously cyclize to form pyroglutamic acid and ammonia.[3][4] The accumulation of ammonia can be toxic to cell cultures and alter the pH of the medium.[3][5]
Q4: How do pH and temperature influence the stability of the compound?
Both pH and temperature are critical factors.
-
pH: The hydrolysis of esters is significantly accelerated under basic (alkaline) conditions (pH > 7.5).[6] The molecule exhibits its maximum stability in a slightly acidic to neutral pH range (approximately 5.0 to 7.5).[4]
-
Temperature: Higher temperatures drastically increase the rate of both ester hydrolysis and the subsequent degradation of glutamine.[3][7] It is crucial to keep solutions cool and avoid prolonged incubation at elevated temperatures like 37°C unless required by the experimental protocol.[5]
Q5: What are the best practices for preparing and storing stock solutions?
To ensure the integrity of your Glutamine-p-nitrobenzyl ester:
-
Solvent: Prepare initial high-concentration stock solutions in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), in which the molecule is more stable.
-
Storage: Store these organic stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock into your aqueous buffer immediately before use. Do not store the compound in aqueous buffers, even when frozen.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common experimental issues related to Gln-pNb instability.
Issue 1: Inconsistent or Diminishing Experimental Readout
You may observe that the compound's effect is strong at the beginning of an experiment but weakens over time, or that results vary significantly between experiments run on different days.
Caption: Troubleshooting workflow for inconsistent results.
-
Fresh Preparation is Non-Negotiable: Always prepare the final aqueous working solution immediately before starting your experiment.
-
pH Verification: Use a calibrated pH meter to confirm the pH of your final working solution. Buffers can change pH upon the addition of compounds, especially if they are dissolved in acidic or basic solvents.
-
Thermal Control: Minimize the time your aqueous solution spends at room temperature or higher. Keep tubes on ice during experimental setup.
-
Purity Confirmation: If issues persist, the integrity of the starting material may be compromised. Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solid compound and freshly prepared solutions.
Issue 2: Precipitate Forms in Aqueous Solution
You notice your solution becoming cloudy or a visible precipitate forms after diluting the stock into your aqueous buffer.
-
Solubility Limit Exceeded: Glutamine-p-nitrobenzyl ester has limited solubility in purely aqueous solutions. Check the compound's datasheet for its solubility limit and ensure your working concentration is below this threshold.
-
"Salting Out": The high salt concentration of some buffers can reduce the solubility of organic molecules.
-
Solution: Try preparing the working solution in a lower ionic strength buffer, if your experiment allows. Alternatively, a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or DMF in the final aqueous solution can improve solubility.[2] Always run a vehicle control with the same co-solvent concentration to check for effects on your system.
-
-
Degradation Products: The degradation products, particularly p-nitrobenzyl alcohol, may have lower solubility than the parent compound and could be precipitating out of solution. This is another indicator that the compound is degrading.
Technical Deep Dive: The Chemistry of Instability
Understanding the degradation pathways is key to mitigating them. The instability of Glutamine-p-nitrobenzyl ester is a two-step process involving both the ester and the glutamine moiety.
-
Ester Hydrolysis: The ester bond is the primary weak point. In the presence of water, particularly when catalyzed by hydroxide ions (in basic solutions), the carbonyl carbon of the ester is attacked by a water molecule. This leads to the cleavage of the ester bond, forming L-Glutamine and p-nitrobenzyl alcohol. This is a classic example of base-catalyzed ester hydrolysis.[6]
-
Glutamine Degradation: The released L-glutamine is unstable in liquid media. The side-chain amide group can attack the alpha-amino group, leading to an intramolecular cyclization. This reaction releases ammonia (NH₃) and forms pyroglutamic acid.[4][9] This secondary reaction is a significant concern in cell culture experiments, where ammonia can be toxic and inhibit cell growth.[3]
Caption: Degradation pathway of Gln-pNb in aqueous solution.
Data & Protocols
Table 1: Factors Influencing Stability of Gln-pNb
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | pH > 8.0 | pH 5.0 - 7.5 | Base-catalyzed hydrolysis of the ester bond is rapid at alkaline pH.[4][6] |
| Temperature | Prolonged time > 4°C | Store at -20°C/-80°C (organic stock) Keep on ice (aqueous working solution) | Degradation rates increase significantly with temperature.[3][7] |
| Solvent | Long-term storage in aqueous buffers | Anhydrous DMSO or DMF for stock Prepare aqueous solutions fresh | The presence of water is required for hydrolysis. Organic solvents minimize this. |
| Freeze/Thaw | Multiple cycles of stock aliquots | Aliquot stock into single-use volumes | Repeated temperature changes can accelerate degradation of labile compounds.[8] |
Experimental Protocol: Validating Stability in Your Buffer
This protocol provides a framework for testing the stability of Glutamine-p-nitrobenzyl ester in your specific experimental buffer using HPLC.
Objective: To quantify the degradation of Gln-pNb over a typical experimental timeframe.
Materials:
-
Glutamine-p-nitrobenzyl ester
-
Anhydrous DMSO
-
Your experimental aqueous buffer
-
HPLC system with a C18 column and UV detector (detection at ~274 nm for the nitro group)
-
0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)
-
0.1% TFA in Acetonitrile (Mobile Phase B)
-
Thermostated incubator or water bath (e.g., 37°C)
-
Ice bath
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Gln-pNb in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in your pre-warmed (if applicable) experimental buffer. Mix thoroughly.
-
Time Point Zero (T=0): Immediately withdraw a 100 µL aliquot from the working solution. Quench the reaction by mixing it with 100 µL of Mobile Phase B in an HPLC vial. Place this vial in the autosampler (or store at 4°C) for analysis. This is your 100% reference point.
-
Incubation: Place the remaining working solution under your experimental conditions (e.g., in a 37°C water bath).
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw another 100 µL aliquot and quench it in an HPLC vial as described in Step 3.
-
Control Sample: As a control, repeat the process but keep the working solution on ice for the entire duration.
-
HPLC Analysis:
-
Inject all samples onto the HPLC system.
-
Use a suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
The parent Gln-pNb compound will have a specific retention time. The degradation products (p-nitrobenzyl alcohol, glutamine, pyroglutamic acid) will elute at different times.
-
-
Data Analysis:
-
Integrate the peak area of the parent Gln-pNb peak at each time point.
-
Calculate the percentage of remaining Gln-pNb at each time point relative to the T=0 sample ((Area_Tx / Area_T0) * 100).
-
Plot the percentage of remaining compound versus time to visualize the degradation kinetics.
-
This self-validating experiment will provide you with a clear stability profile of Glutamine-p-nitrobenzyl ester under your exact experimental conditions, allowing you to make informed decisions about experimental design.
References
-
Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. PubMed. Retrieved from [Link]
-
O'Mara, P., et al. (2019). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). ʟ-Glutamine solubility in hot water. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrolysis. Retrieved from [Link]
-
Jo, E., et al. (2019). Ammonia accumulation in culture medium. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Decomposition pathways of glutamine and glutamic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
troubleshooting incomplete removal of the p-nitrobenzyl protecting group
Welcome to the technical support center for troubleshooting the removal of the p-nitrobenzyl (PNB) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical deprotection step. Here, we will delve into the causality behind common issues and provide field-proven, actionable solutions to ensure the successful and complete removal of the PNB group.
Troubleshooting Guide: Addressing Incomplete PNB Deprotection
This section addresses specific, common problems encountered during PNB group removal in a question-and-answer format.
Q1: My catalytic hydrogenation reaction for PNB removal is sluggish or has stalled completely. What are the primary causes?
Answer: Low or no conversion during the catalytic hydrogenation of a PNB group is a frequent issue that can typically be traced back to problems with the catalyst, the reaction conditions, or the substrate itself. A systematic approach is crucial for diagnosis.[1]
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on your palladium catalyst (e.g., Pd/C) can be blocked by various functional groups or impurities.[1][2] Sulfur-containing compounds (thiols, thioethers) are notorious poisons for palladium catalysts.[3] Other problematic species include some nitrogen-containing heterocycles and residual heavy metal ions.[1][2]
-
Solution: Review the synthetic history of your starting material for any sulfur-containing reagents. If poisoning is suspected, consider using a fresh batch of high-purity reagents and solvents.[2] In some cases, pretreatment of the substrate to remove impurities or using a higher catalyst loading can overcome minor poisoning.[4]
-
-
Deactivation/Sintering: The catalyst may have lost activity due to improper storage, handling, or thermal degradation (sintering), where the fine palladium particles aggregate into larger, less active ones.[5][6][7] Raney Nickel, another potential catalyst, is pyrophoric and requires careful handling under an inert atmosphere.[1]
-
Solution: Always use a fresh batch of catalyst if deactivation is suspected. For challenging deprotections, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can sometimes succeed where Pd/C fails.[4]
-
-
-
Poor Reaction Conditions:
-
Insufficient Hydrogen: The reaction is dependent on a sufficient supply of hydrogen. A leak in the system or an inadequate source (e.g., a deflated balloon) will halt the reaction.
-
Solution: Ensure your reaction vessel is properly sealed and that a positive pressure of hydrogen is maintained throughout the reaction. For reactions that are slow, switching from a balloon to a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures may be necessary.[4]
-
-
Poor Agitation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction rate.[1]
-
Solution: Ensure vigorous and efficient stirring to maintain the catalyst in suspension and facilitate the dissolution of hydrogen gas into the liquid phase.
-
-
Sub-optimal Solvent: The choice of solvent can impact substrate solubility and reaction rate.
-
Q2: I'm seeing multiple spots on my TLC/peaks in my HPLC analysis, indicating byproduct formation. What are these and how can I prevent them?
Answer: The formation of byproducts is often linked to the partial reduction of the nitro group and subsequent side reactions.
Potential Causes & Solutions:
-
Accumulation of Intermediates: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[1] If the hydrogenation is incomplete, these reactive intermediates can accumulate and condense to form azoxy and azo compounds, which are often colored.[1]
-
Oxidation of the Deprotected Product: The desired amine product can sometimes be susceptible to oxidation, especially during workup.
-
Solution: Ensure the workup is performed promptly after the reaction is complete. Filtering the catalyst under an inert atmosphere (e.g., a blanket of nitrogen or argon) can minimize air exposure.
-
-
Alternative Deprotection Byproducts: In some deprotection methods, such as those using NaOH in methanol, byproducts like 4-nitrobenzaldehyde or methyl 4-nitrobenzoate can be formed through oxidation at the benzylic position.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for PNB group removal?
Answer: The PNB group is versatile and can be removed under several conditions, making it compatible with a wide range of molecular scaffolds. The choice of method depends on the stability of other functional groups in the molecule.
| Deprotection Method | Reagents & Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%), in a polar solvent (MeOH, EtOH, EtOAc) at room temperature and atmospheric or elevated pressure.[1][4][10] | Clean, high-yielding, and common. The primary byproduct is p-toluidine. | Catalyst can be poisoned by sulfur.[3] Not compatible with other reducible functional groups (e.g., alkenes, alkynes, other nitro groups). |
| Dissolving Metal Reduction | Zinc (Zn) powder in acetic acid (AcOH) or stannous chloride (SnCl₂) in DMF/HOAc.[10][11] | Effective for substrates that are sensitive to catalytic hydrogenation or contain catalyst poisons.[12] | Requires stoichiometric amounts of metal reductant, leading to more complex workup and purification. Can generate colored byproducts.[12] |
| Chemical Reduction | Sodium dithionite (Na₂S₂O₄) in a mixed solvent system (e.g., H₂O/MeCN/EtOH).[13][14] | Mild, neutral conditions. | Can be slow and may not go to completion for all substrates.[13] |
| Photolytic Cleavage | UV light (typically ~350-365 nm).[15][16][17] The PNB group is a type of o-nitrobenzyl photolabile protecting group. | Spatiotemporal control; light is a "traceless" reagent. | Forms potentially interfering byproducts like o-nitrosobenzaldehyde.[16] May not be suitable for light-sensitive molecules.[6] |
Q2: How can I effectively monitor the progress of my PNB deprotection reaction?
Answer: Proper reaction monitoring is critical to ensure complete deprotection and prevent the formation of byproducts from under- or over-reacting.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method. The starting material (PNB-protected) is significantly less polar than the product (free amine/alcohol). A typical TLC plate will show the consumption of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, often near the baseline). Staining with ninhydrin can be used to visualize primary and secondary amines as a colored spot.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative and definitive monitoring.[18] You can track the disappearance of the starting material peak and the appearance of the product peak. MS detection confirms the mass of the desired product and can help identify any intermediates or byproducts.
Q3: What is the best way to purify my compound after PNB deprotection?
Answer: The purification strategy depends on the deprotection method used and the properties of your final compound.
-
Post-Hydrogenation: After filtering off the solid catalyst, the reaction mixture typically contains the desired product and byproducts from the PNB group (e.g., p-toluidine).
-
Aqueous Workup/Extraction: If your product has different solubility or acid/base properties than the byproducts, a liquid-liquid extraction can be very effective. For example, an acidic wash can remove the basic p-toluidine byproduct.
-
Column Chromatography: This is the most reliable method for achieving high purity. Since the deprotected amine or alcohol product is much more polar than the starting PNB-protected material, it will have a lower Rf on silica gel, allowing for good separation.[9] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is common.[9]
-
-
Post-Metal Reduction: Reactions using reductants like Zn or SnCl₂ will require a more thorough workup to remove metal salts before subsequent purification steps like column chromatography. This often involves a basification step followed by extraction.
Experimental Protocols
Protocol 1: Standard PNB Deprotection via Catalytic Hydrogenation
This protocol is a general guideline for the deprotection of a PNB-protected amine.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the PNB-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate, ~0.1 M concentration).
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[1]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen, either by attaching a hydrogen-filled balloon or by connecting to a hydrogenation apparatus set to the desired pressure (e.g., 3-4 bar).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[1]
-
Monitoring: Periodically pause the stirring, withdraw a small aliquot via syringe, filter it through a small plug of celite or cotton to remove the catalyst, and analyze by TLC or LC-MS to monitor the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry completely in the air. Keep it wet with the solvent.[1]
-
Isolation: Wash the filter cake with a small amount of the reaction solvent.[1] Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as required, typically by silica gel column chromatography.[9]
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues with PNB deprotection by catalytic hydrogenation.
Caption: Troubleshooting workflow for catalytic hydrogenation issues.
References
-
Yang, Q., & Njardarson, J. T. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 55(40), 5537-5539. Available from: [Link]
-
García-Martín, F., et al. (2007). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2007(23), 3843-3851. Available from: [Link]
-
Hocker, M. D., et al. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Research, 8(6), 310-315. Available from: [Link]
-
Rohde, E., et al. (2016). p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group. Australian Journal of Chemistry, 69(9), 1028-1034. Available from: [Link]
-
User "G C" (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
-
Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. Available from: [Link]
- Lyttle, M. H., et al. (1996). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS. WIPO Patent WO/1996/040735.
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available from: [Link]
-
Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis Blog. Available from: [Link]
-
Fukuyama, T., & Kan, T. (2003). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1130-1140. Available from: [Link]
-
An, C., et al. (2019). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 9(11), 934. Available from: [Link]
-
Singh, Y., & Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6153-6232. Available from: [Link]
-
Givens, R. S., & Rubina, M. (2011). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 10(1), 5-13. Available from: [Link]
-
Fornalczyk, A., et al. (2021). Innovative technologies for the recovery of platinum group metals from catalysts. Gospodarka Surowcami Mineralnymi – Mineral Resources Management, 37(2), 107-124. Available from: [Link]
- Raue, H., et al. (2013). Process for the purification of aromatic amines. U.S. Patent 8,455,691.
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available from: [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available from: [Link]
-
The Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. Available from: [Link]
-
Al-Baiyat, S., & Al-Zoubi, M. S. (2023). Extraction of platinum group metals from catalytic converters. Reviews in Inorganic Chemistry, 43(3), 221-253. Available from: [Link]
-
Liu, H., et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3465-3471. Available from: [Link]
- Linder, W., et al. (2018). Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine. European Patent EP3269718A1.
-
Lee, S., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. Available from: [Link]
-
Verkade, J. M. M., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(46), 8109-8113. Available from: [Link]
-
Wang, H. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio Technology Brief. Available from: [Link]
-
ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]
-
Singh, Y., & Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6153–6232. Available from: [Link]
-
Wang, D., et al. (2018). Colorimetric Detection of Carcinogenic Alkylating Fumigants on Nylon-6 Nanofibrous Membrane. Part I: Investigation of 4-(p-Nitrobenzyl) Pyridine as A “New” Sensing Agent with Ultra-High Sensitivity. ACS Sensors, 3(10), 2059-2066. Available from: [Link]
-
ATSDR. (1992). Analytical Methods. In Toxicological Profile for Sulfur Mustard. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]
-
Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University. Available from: [Link]
-
Salisbury, L. A., et al. (1991). High-Temperature Cyanide Leaching of Platinum-Group Metals From Automobile Catalysts-Laboratory Tests. U.S. Bureau of Mines, Report of Investigations 9384. Available from: [Link]
- Kunda, W., & Veltman, H. (1992). Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst. U.S. Patent 5,160,711.
-
Lippert, T., & Wokaun, A. (2003). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Chimia, 57(11), 713-718. Available from: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Extraction of platinum group metals from catalytic converters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
minimizing racemization of glutamine during p-nitrobenzyl ester synthesis
To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Minimizing Racemization in Glutamine p-Nitrobenzyl Ester Synthesis
Introduction
Synthesizing the p-nitrobenzyl (pNB) ester of Glutamine (Gln) presents a "perfect storm" of stereochemical risks. You are balancing three competing instabilities:
-
-Carbon Acidity: The electron-withdrawing pNB group increases the acidity of the
-proton, making the final product prone to base-catalyzed racemization. -
Side-Chain Reactivity: The
-carboxamide group of Gln is susceptible to cyclization (forming pyroglutamate or glutarimide) and dehydration (forming nitriles) under activation conditions. -
Oxazolone Formation: The standard activation pathway for esterification involves an oxazolone intermediate, the primary vector for racemization.
This guide prioritizes optical purity over yield. We recommend the Cesium Salt Method as the primary protocol, as it avoids the activation of the carboxyl group via highly reactive species that lead to oxazolones.
Module 1: Decision Matrix & Mechanistic Overview
Before selecting a protocol, understand the pathway of failure. Racemization in Gln esterification is rarely random; it is mechanistically driven.
Racemization & Side Reaction Pathways[1]
Figure 1: Mechanistic pathways showing why the Cesium Route (Green) bypasses the high-risk Oxazolone intermediate (Red) common in standard coupling.
Module 2: The Gold Standard Protocol (Cesium Salt Method)
Why this works: This method relies on nucleophilic displacement (
Reagents:
-
N-Protected Glutamine (e.g., Boc-Gln-OH). Note: Fmoc is risky due to base sensitivity during cleavage if pNB is kept.
-
Cesium Carbonate (
) or Cesium Bicarbonate. -
p-Nitrobenzyl Bromide (pNB-Br).
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Protocol
-
Preparation of the Cesium Salt (The Critical Step):
-
Dissolve Boc-Gln-OH (1.0 eq) in a mixture of MeOH/H2O (9:1).
-
Titration: Add
(0.5 eq) or 20% aqueous dropwise. -
Checkpoint: Monitor pH continuously. Stop exactly at pH 7.0 .
-
Warning: Do not add excess base. Excess base will deprotonate the amide side chain or the
-proton later in DMF, causing immediate racemization. -
Evaporate the solvent to dryness. Chase with anhydrous DMF (
) and evaporate again to remove all traces of water. The salt must be a dry powder.
-
-
Esterification:
-
Suspend the dry Cesium salt in anhydrous DMF (approx. 5-10 mL per gram).
-
Add p-Nitrobenzyl bromide (1.05 eq).
-
Stir at Room Temperature for 4–12 hours.
-
Note: Do not heat. Heat promotes thermodynamic equilibration (racemization).
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash with mild acid (0.1 N HCl) or 5% Citric Acid to remove unreacted amine/base. Avoid strong base washes.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize if possible (EtOAc/Hexane). If chromatography is needed, use a neutral stationary phase; silica can sometimes be slightly acidic, so flush with solvent first.
-
Module 3: Alternative Protocol (Carodiimide Coupling)
Use Case: If you cannot use the Cesium method (e.g., solubility issues).
The Risk: Standard DCC/DMAP coupling is the fastest way to racemize amino acids. DMAP (4-Dimethylaminopyridine) is a basic catalyst that abstracts the
The Fix: Use Cu(II) salts or DMAP-free activation.
Protocol: Low-Racemization Coupling
-
Reagents:
-
Boc-Gln-OH (1.0 eq).[1]
-
p-Nitrobenzyl Alcohol (1.1 eq).
-
EDC.HCl (1.1 eq) - Water soluble carbodiimide is easier to remove than DCC.
-
Additive: HOBt (1.0 eq) or Oxyma Pure.
-
Catalyst: CuCl
(0.1 eq) - Optional but recommended. Copper salts have been shown to suppress racemization by chelating the intermediate.
-
-
Procedure:
-
Dissolve Boc-Gln-OH, p-Nitrobenzyl alcohol, and HOBt in DCM/DMF (anhydrous) at 0°C .
-
Add EDC.HCl.
-
Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Crucial:NO DMAP. If reaction is too slow, extend time rather than adding base.
-
Module 4: Troubleshooting & FAQs
Q1: I see a split peak on my HPLC. Is this racemization or a side product?
A: It could be either.
-
Racemization: You will see the D-isomer (usually elutes immediately before or after the L-isomer on chiral columns).
-
Pyroglutamate (pGlu): If the peak mass is -17 Da (loss of NH3), your side chain has cyclized. This happens if your reaction pH > 8.0.
-
Nitrile Formation: If mass is -18 Da (loss of H2O), the amide side chain dehydrated. This occurs if you used DCC without sufficient HOBt protection.
Q2: Can I use Fmoc-Gln-OH instead of Boc-Gln-OH?
A: Proceed with extreme caution. The pNB ester is removed by reduction (H2/Pd or Zn/Acid), while Fmoc is removed by base (Piperidine).
-
Issue: If you try to remove Fmoc with Piperidine while the pNB ester is present, the basic conditions will likely cause elimination or racemization of the sensitive pNB ester.
-
Recommendation: Use Boc protection for the amine if you plan to keep the pNB ester for a while.
Q3: How do I quantify the racemization?
A: You cannot rely on optical rotation (
-
Method: Chiral HPLC.[2]
-
Column: Chiralpak AD-H or OD-H are standard for aromatic esters.
-
Mobile Phase: Hexane/Isopropanol (isocratic).
-
Reference: Synthesize a small batch of the intentional racemate (using DL-Gln) to identify the retention times of both enantiomers.
Q4: My yield is low with the Cesium method. Can I heat it?
A: No. Heating p-nitrobenzyl esters in the presence of even weak bases (like Cesium carboxylates) accelerates proton abstraction.
-
Solution: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). This converts the p-nitrobenzyl bromide to the more reactive p-nitrobenzyl iodide in situ (Finkelstein reaction), speeding up the esterification without heat.
Comparative Data: Racemization Risk by Method
| Method | Reagents | Est. Racemization % | Risk Factors |
| Cesium Salt | < 0.5% | Excess base; Wet solvent. | |
| Standard Coupling | DCC, DMAP, pNB-OH | 5.0 - 20.0% | DMAP is a strong racemization catalyst. |
| Modified Coupling | EDC, HOBt, pNB-OH | < 2.0% | Slow reaction time. |
| Acid Catalysis | pTsOH, pNB-OH, Reflux | High | Heat + Acid hydrolyzes Gln side chain to Glu. |
References
-
Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzougraki, C., & Meienhofer, J. (1977). Facile synthesis of amino acid and peptide esters under mild conditions via cesium salts.[3][4] The Journal of Organic Chemistry, 42(8), 1286–1290.
- Core cit
- Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Racemization-suppressing effect of copper(II) chloride in peptide synthesis.[5] International Journal of Peptide and Protein Research, 32(3), 254–260.
- Evidence for Cu(II) additives in coupling.
- Joullie, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Validation & Comparative
Validation of Glutamine-p-nitrobenzyl ester as a Glutamine Probe: A Comparative Guide
As the metabolic reprogramming of glutamine continues to emerge as a critical driver in oncology, immunology, and neurodegeneration, the demand for highly specific glutamine probes has accelerated. However, not all probes serve the same analytical purpose.
While modern genetically encoded biosensors (e.g., GlutaR, Q-SHINE) are designed to measure endogenous glutamine concentrations in live cells[1][2], Glutamine-p-nitrobenzyl ester (Gln-pNB) serves a distinctly different, yet equally vital, function. Gln-pNB is a synthetic, small-molecule substrate probe utilized primarily to interrogate the kinetics and specificities of glutamine-metabolizing or deprotecting enzymes (such as p-nitrobenzyl esterases) in vitro[3].
This guide objectively compares the performance, mechanistic causality, and validation protocols of Gln-pNB against contemporary alternative glutamine probes, providing researchers with a definitive framework for selecting the appropriate tool for their specific experimental architecture.
Mechanistic Paradigms: Substrate Probes vs. Biosensors
Understanding the physical chemistry and causality behind each probe is essential for robust experimental design.
Glutamine-p-nitrobenzyl ester (Gln-pNB)
Gln-pNB (CAS: 14349-18-9) is synthesized by conjugating a p-nitrobenzyl protecting group to the carboxyl terminus of L-glutamine.
-
The Causality of Detection: Unlike p-nitrophenyl esters, which release a yellow p-nitrophenolate ion upon cleavage (detectable via direct colorimetry at pH > 6.5), the enzymatic hydrolysis of Gln-pNB yields L-glutamine and p-nitrobenzyl alcohol[3]. Because p-nitrobenzyl alcohol does not induce a visible color shift, detection necessitates high-performance liquid chromatography (HPLC) coupled with UV absorbance (typically at 280 nm). The bulky, hydrophobic pNB group significantly alters the molecule's retention time, allowing for precise chromatographic separation of the intact probe from its cleaved products.
Genetically Encoded Sensors (GlutaR & Q-SHINE)
-
GlutaR: A state-of-the-art biosensor developed by inserting a circularly permuted yellow fluorescent protein (cpYFP) into an E. coli-derived Glutamine-Binding Protein (GlnBP). Causality: Glutamine binding induces a hinge-bending conformational change in GlnBP, altering the chromophore's microenvironment and yielding a ratiometric fluorescence shift (Ex: 488/405 nm)[1].
-
Q-SHINE: Utilizes a split-protein approach where the GlnBP is divided into two domains. Causality: The presence of glutamine forces the ligand-induced dimerization of these domains, reconstituting the signal and providing a highly specific readout even in complex biofluids like serum[2].
Fluorometric Coupled-Enzyme Kits
-
Causality: These assays rely on an enzymatic cascade. Glutaminase converts glutamine to glutamate; glutamate oxidase then oxidizes glutamate, releasing hydrogen peroxide (
). In the presence of horseradish peroxidase (HRP), reacts with a fluorogenic probe to produce highly fluorescent resorufin[4].
Comparative Performance Analysis
The following table summarizes the quantitative data and operational parameters of Gln-pNB compared to alternative glutamine detection systems.
| Feature | Glutamine-p-nitrobenzyl ester (Gln-pNB) | GlutaR Biosensor | Q-SHINE Sensor | Fluorometric Assay Kit |
| Probe Classification | Synthetic Small-Molecule Substrate | Genetically Encoded Protein | Split-Protein Biosensor | Coupled Enzyme Cascade |
| Primary Application | Enzyme kinetics (Esterases/Amidases) | Live-cell spatiotemporal imaging | Point-of-care biofluid screening | Bulk tissue/lysate quantification |
| Detection Mechanism | HPLC / UV Absorbance (Hydrolysis) | Ratiometric Fluorescence (FRET/cpYFP) | Ligand-induced dimerization | Resorufin Fluorescence (H2O2) |
| Limit of Detection | ~10-50 µM (HPLC system dependent) | ~10 µM (In situ) | 1.0 µM | 1.56 µM |
| Spatial Resolution | None (In vitro bulk assay) | Subcellular (Cytosol, Mitochondria) | Extracellular / Biofluids | None (Bulk lysate) |
| Interference Risk | Low (Chromatographic separation) | Low (High binding specificity) | Low (No background from Glu) | High (Endogenous Glu/H2O2) |
Visualizations of Probe Workflows
Biochemical hydrolysis pathway of Gln-pNB for enzymatic activity quantification.
Comparative experimental workflows for Gln-pNB in vitro assays versus GlutaR live-cell imaging.
Experimental Validation Protocols
To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the optimized methodologies for utilizing Gln-pNB as an enzymatic probe, contrasted with the validation of the GlutaR biosensor.
Protocol A: Enzymatic Validation using Gln-pNB Probe[3]
This protocol measures the catalytic efficiency (
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve Gln-pNB in 100% Dimethylformamide (DMF) to create a 10 mM stock.
-
Causality Check: The pNB group is highly hydrophobic. DMF acts as an essential co-solvent to prevent substrate precipitation when introduced to aqueous buffers, ensuring zero-order kinetics during the initial reaction phase.
-
-
Reaction Matrix: Prepare a 25°C reaction solution consisting of 0.1 M PIPES buffer (pH 7.0) and 1% to 20% DMF (final concentration), depending on the enzyme's solvent tolerance. Dilute the Gln-pNB stock to a final concentration of 1.0 mM.
-
Enzyme Incubation: Add the purified enzyme (e.g., wild-type or variant pNB esterase) to the reaction matrix.
-
Self-Validating Controls:
-
Negative Control: Buffer + Gln-pNB (No Enzyme) to account for spontaneous aqueous hydrolysis of the ester bond.
-
Inhibition Control: Pre-incubate the enzyme with a known serine-hydrolase inhibitor (e.g., PMSF) prior to substrate addition to confirm active-site specificity.
-
-
HPLC Quantification: Quench the reaction at fixed time intervals using an equal volume of acetonitrile. Inject onto a C18 Reverse-Phase HPLC column. Monitor UV absorbance at 280 nm. Calculate activity based on the integration of the p-nitrobenzyl alcohol product peak area relative to a standard curve.
Protocol B: Live-Cell Glutamine Monitoring using GlutaR[1]
For researchers needing to measure intracellular glutamine rather than enzyme activity, GlutaR is the superior alternative.
Step-by-Step Methodology:
-
Transfection: Transfect HeLa or HepG2 cells with the GlutaR plasmid using lipofection. Allow 24–48 hours for sensor expression.
-
In Situ Calibration (Self-Validation): To generate an accurate standard curve within the cellular microenvironment, treat the cells with 10 µM digitonin in an intracellular buffer (137 mM KCl, 20 mM NaCl, 1 mM MgCl2, pH 7.3).
-
Causality Check: Digitonin selectively permeabilizes the cholesterol-rich plasma membrane while leaving organelle membranes intact. This allows exogenously added glutamine standards (0 to 10 mM) to rapidly equilibrate with the cytosol, validating the sensor's dynamic range in situ.
-
-
Confocal Imaging: Excite the cells sequentially at 488 nm and 405 nm. Record the emission at 520 nm. The ratio of
directly correlates to the free glutamine concentration.
Conclusion & Recommendations
The selection of a glutamine probe must be dictated by the biological question at hand:
-
Choose Glutamine-p-nitrobenzyl ester (Gln-pNB) if your objective is to screen, evolve, or validate the specific activity of enzymes that cleave or modify glutamine conjugates (e.g., esterases, amidases) in synthetic biology or drug manufacturing[3].
-
Choose GlutaR or Q-SHINE if your objective is to map the metabolic flux of glutamine in live cells, tumors, or complex biofluids[1][2].
-
Choose Fluorometric Assay Kits for rapid, high-throughput quantification of bulk glutamine in cell lysates where spatial resolution is not required[4].
References
-
US Patent 5,741,691A : Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media. Google Patents.
-
Wang et al., (2025) : GlutaR: A High-Performance Fluorescent Protein-Based Sensor for Spatiotemporal Monitoring of Glutamine Dynamics In Vivo. Angewandte Chemie International Edition.
-
Lim et al., (2022) : Design of a highly specific glutamine sensor by splitting the glutamine-binding protein (Q-SHINE). bioRxiv.
-
Cell Biolabs, Inc. : Glutamine Assay Kit (Fluorometric) Product Manual.
-
Sharma et al., (2021) : Fluorescent glutamine and asparagine as promising probes for chemical biology. Organic & Biomolecular Chemistry (RSC).
Sources
- 1. GlutaR: A High-Performance Fluorescent Protein-Based Sensor for Spatiotemporal Monitoring of Glutamine Dynamics In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media - Google Patents [patents.google.com]
- 4. cellbiolabs.com [cellbiolabs.com]
LC-MS/MS Validation of Glutamine Delivery: p-Nitrobenzyl Ester vs. Standard Alternatives
Executive Summary
Glutamine (Gln) is the most abundant amino acid in the body and a critical fuel source for rapidly dividing cells (e.g., enterocytes, lymphocytes, neoplastic cells).[1] However, its utility in metabolic research is compromised by the "Glutamine Paradox": it is essential but inherently unstable in aqueous solution, spontaneously cyclizing into pyroglutamate (pGlu) and ammonia.
This guide validates a precision delivery alternative: Glutamine p-nitrobenzyl ester (PNB-Gln) . Unlike the industry-standard Alanyl-Glutamine (Ala-Gln) , which relies on enzymatic hydrolysis (peptidases) and peptide transporters (PEPT1), PNB-Gln offers a mechanism for spatiotemporal control (via photo-uncaging) and enhanced lipophilicity for passive membrane permeation.
This document details the LC-MS/MS validation workflow required to quantify PNB-Gln delivery, verify its stability against cyclization, and confirm intracellular release of free glutamine.
Part 1: The Stability & Delivery Landscape
To validate PNB-Gln, we must benchmark it against the baseline (Free Gln) and the gold standard (Ala-Gln).
Comparative Analysis of Delivery Vehicles
| Feature | Free L-Glutamine | Alanyl-Glutamine (Ala-Gln) | PNB-Glutamine Ester |
| Primary Stability | Poor. Spontaneous cyclization to pGlu ( | High. Peptide bond prevents cyclization. Stable for years. | High. Esterification of the |
| Uptake Mechanism | Active Transport. Requires ASCT2 / SLC1A5 transporters. | Active Transport. Requires PEPT1 (SLC15A1). | Passive / Controlled. Lipophilic entry or UV-triggered uncaging. |
| Release Mechanism | N/A (Direct usage). | Intracellular Peptidases. | Esterases or UV Photolysis (365 nm). |
| LC-MS/MS Sensitivity | Low/Tricky. Poor ionization; in-source cyclization artifacts. | High. Distinct mass; stable.[2] | Very High. Hydrophobic moiety enhances ESI ionization efficiency. |
| Primary Use Case | General media (requires frequent replenishment). | Bioproduction, Clinical Nutrition.[3] | Metabolic flux timing, "Caged" release studies. |
Part 2: Mechanism of Degradation & Release[1]
Understanding the chemistry is vital for setting up the Mass Spec transitions.
Diagram 1: Glutamine Pathways & PNB Protection
The following diagram illustrates the spontaneous degradation of Free Gln versus the protected status of PNB-Gln.
Caption: PNB-Gln (Blue) prevents the spontaneous cyclization pathway (Red) that plagues Free Glutamine, releasing the active cargo only upon specific triggering.
Part 3: LC-MS/MS Methodology
This protocol overcomes the primary challenge of Glutamine analysis: In-Source Cyclization . Standard ESI sources can artificially convert Gln to pGlu, leading to false-negative Gln data and false-positive pGlu data.
Chromatographic Separation (The "Guard Rail")
You cannot rely on Mass Spec resolution alone because in-source pGlu has the exact same mass as endogenous pGlu. You must chromatographically separate Gln from pGlu before they hit the source.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required. C18 columns poorly retain polar amino acids.
-
Recommended: Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Acidic pH stabilizes Gln).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 10 minutes. (Gln elutes later in HILIC; PNB-Gln elutes earlier due to hydrophobicity).
Mass Spectrometry Parameters (MRM)
Operate in ESI Positive Mode .[4]
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Notes |
| L-Glutamine | 147.1 | 84.1 | 20 | 18 | Loss of NH |
| Pyroglutamate | 130.1 | 84.1 | 25 | 20 | Monitor to track degradation |
| PNB-Glutamine | 282.1 | 147.1 | 30 | 15 | Loss of PNB group -> Gln ion |
| PNB-Glutamine | 282.1 | 136.0 | 30 | 25 | Nitrobenzyl cation (Confirmation) |
| Alanyl-Glutamine | 218.1 | 147.1 | 25 | 15 | Cleavage to Gln |
Note: PNB-Gln mass is calculated as Gln (146) + Nitrobenzyl (135) + H (1) = 282.
Part 4: Validation Protocols
Protocol A: Stability Assessment (Benchmarking)
Objective: Prove PNB-Gln resists cyclization compared to Free Gln.
-
Preparation: Prepare 1 mM solutions of Free Gln, Ala-Gln, and PNB-Gln in DMEM media (pH 7.4).
-
Incubation: Incubate at 37°C for 0, 24, 48, and 72 hours.
-
Sampling:
-
Take 100 µL aliquots.
-
Quench: Immediately add 400 µL ice-cold Methanol + 0.1% Formic Acid. (Acidification is critical to stop spontaneous cyclization during storage).
-
Centrifuge (15,000 x g, 10 min, 4°C).
-
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the appearance of pGlu (130->84) .
Success Criteria:
-
Free Gln: Significant pGlu formation (>10% by 48h).
-
PNB-Gln: <1% pGlu formation (Signal should remain at baseline).
Protocol B: Intracellular Delivery & Uncaging Validation
Objective: Confirm PNB-Gln enters the cell and releases Free Gln.
Workflow Diagram:
Caption: Workflow to distinguish between passive accumulation of the ester and active release of the amino acid.
-
Seeding: Seed HEK293 cells in Gln-free media.
-
Pulse: Add PNB-Gln (1 mM) for 1 hour.
-
Wash: Wash cells 3x with ice-cold PBS to remove extracellular ester.
-
Trigger (Optional): If testing photo-uncaging, expose "Trigger" group to UV light (365nm, 10 mins). Keep "Control" in dark.
-
Extraction: Add 80% Methanol (pre-chilled to -80°C) directly to the plate. Scrape and collect.
-
LC-MS/MS:
-
Control Group: Should show high m/z 282 (Intact Ester) and low m/z 147 (Free Gln).
-
Trigger Group: Should show decrease in m/z 282 and spike in m/z 147 .
-
Part 5: Troubleshooting & Critical Controls
-
The "In-Source" Artifact:
-
Symptom:[1][5][6][7] You detect pGlu in your pure Gln standard.
-
Fix: Lower the Fragmentor Voltage (or Cone Voltage). High energy in the source drives the cyclization.
-
Verification: Inject a pure Gln standard. If pGlu peak appears at the exact same retention time as Gln, it is an artifact. Real pGlu elutes differently on HILIC columns.
-
-
Ester Hydrolysis:
-
PNB esters can hydrolyze if the LC mobile phase is too basic. Ensure Mobile Phase A is pH 3.0 - 4.0 . Do not use pH 9.0 (Ammonium Acetate) often used in HILIC, as it may cleave the ester on-column.
-
-
Internal Standards:
-
Use L-Glutamine-
as an internal standard. It will cyclize to pGlu- at the same rate as your analyte, allowing you to mathematically correct for in-source degradation.
-
References
-
Purwaha, P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. [Link]
-
Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. [Link]
-
Rothman, D. L., et al. (2003). Glutamine transport and metabolism in the brain. Journal of Nutrition. [Link]
-
Corrie, J. E., et al. (2005). Caged glutamine: synthesis and photolysis. Journal of the Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gosupps.com [gosupps.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Biological Activity of Peptides Synthesized with Glutamine-p-nitrobenzyl ester
For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of therapeutic innovation. The incorporation of glutamine (Gln), a common amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS). This guide provides an in-depth comparison of using Glutamine-p-nitrobenzyl ester (Gln(pNb)) against other common strategies, focusing on the ultimate goal: preserving the biological activity of the final peptide product.
We will explore the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis using a model peptide to illustrate the real-world implications of your synthetic strategy.
The Glutamine Challenge in Peptide Synthesis
Glutamine, with its carboxamide side chain, is crucial for the structure and function of many peptides. However, it is also a source of significant side reactions during SPPS.[1] The primary issues include:
-
Pyroglutamate Formation: The N-terminal Gln can undergo intramolecular cyclization to form pyroglutamate, especially under basic or acidic conditions.[2][3] This reaction caps the N-terminus, terminating chain elongation and altering the peptide's biological properties.[3]
-
Dehydration: The side-chain amide can be dehydrated to a nitrile derivative, another unwanted modification.
-
Aggregation: Sequences rich in Gln are prone to interchain hydrogen bonding, leading to aggregation and incomplete reactions.[4][5]
To mitigate these issues, the Gln side chain is typically protected. The choice of protecting group is critical, as it must be stable throughout the synthesis but cleanly removable at the final cleavage step without damaging the peptide. The trityl (Trt) group is a common choice, but its bulkiness and acid lability can sometimes be suboptimal. This brings us to an alternative: the p-nitrobenzyl (pNb) ester.
Gln(pNb): A Strategic Alternative
The p-nitrobenzyl group offers a different approach to side-chain protection. Unlike the acid-labile Trt group, the pNb group is removed under reductive conditions, typically with zinc (Zn) in acetic acid or through catalytic hydrogenation. This orthogonality allows for selective deprotection strategies in complex syntheses.
The core hypothesis is that the choice of protecting group can influence not just the synthetic yield and purity, but also the conformational integrity and, consequently, the biological activity of the final peptide.
Comparative Framework: Synthesis of a Model Bioactive Peptide
To provide a clear comparison, we will use a hypothetical model peptide, "Pep-Gln10," a 10-amino acid peptide where a central glutamine is known to be critical for receptor binding. We will compare three synthetic approaches:
-
Unprotected Gln: Fmoc-Gln-OH
-
Trityl-Protected Gln: Fmoc-Gln(Trt)-OH
-
p-Nitrobenzyl-Protected Gln: Fmoc-Gln(pNb)-OH
The following sections detail the experimental workflow, from synthesis to biological characterization, designed to assess the impact of these Gln derivatives.
Experimental Methodologies
Workflow Overview
The overall experimental process is designed to ensure that any observed differences in biological activity can be confidently attributed to the synthetic strategy employed.
Caption: Overall workflow from synthesis to biological data analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pep-Gln10
This protocol outlines the automated synthesis using a standard Fmoc/tBu strategy.
-
Resin: Rink Amide resin (0.1 mmol scale).
-
Deprotection: 20% piperidine in dimethylformamide (DMF) for 5 and 10 minutes.
-
Washes: 5x washes with DMF between deprotection and coupling steps.
-
Coupling:
-
Standard Amino Acids: 5 equivalents of Fmoc-amino acid, 5 eq. HBTU, 10 eq. DIPEA in DMF for 45 minutes.
-
Glutamine Variants: The respective Fmoc-Gln derivative is coupled using the same conditions.
-
-
Monitoring: A Kaiser test is performed after each coupling to ensure completion.
-
Final Deprotection: The N-terminal Fmoc group is removed with 20% piperidine in DMF.
Protocol 2: Cleavage and Deprotection
This step is critical and differs based on the protecting group used.
-
For Unprotected and Trityl-Protected Peptides:
-
Wash the resin-bound peptide with dichloromethane (DCM).
-
Add 10 mL of the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Stir for 2 hours at room temperature.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
-
For pNb-Protected Peptides (Two-Step Deprotection):
-
pNb Removal:
-
Suspend the resin in a solution of 1 M Acetic Acid (AcOH) in DMF.
-
Add 10 equivalents of activated Zinc dust.
-
Stir for 2 hours at 40°C.
-
Filter and wash thoroughly with DMF, then DCM.
-
-
Final Cleavage:
-
Proceed with the standard TFA cleavage cocktail as described above to remove all other side-chain protecting groups and cleave the peptide from the resin.
-
-
Causality: The two-step deprotection for Gln(pNb) is essential. Performing the reductive pNb removal while the peptide is still on the resin protects the peptide from potential side reactions in the highly acidic cleavage cocktail.
Protocol 3: Peptide Purification and Characterization
-
Purification: Dissolve crude peptide in a minimal amount of Acetonitrile/Water. Purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Collect fractions and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of the peptide. Pool fractions with >95% purity and lyophilize.
Protocol 4: Receptor Binding Assay
This assay determines the affinity of the synthesized peptides for their target receptor.
-
Materials: Cell membranes expressing the target receptor, radiolabeled standard ligand (e.g., ³H-ligand), synthesized peptides.
-
Procedure:
-
Incubate a fixed concentration of cell membranes and radiolabeled ligand with increasing concentrations of the synthesized peptides (from 1 pM to 10 µM).
-
Incubate for 1 hour at room temperature.
-
Rapidly filter the mixture through a glass fiber filter to separate bound from free ligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Analysis: Plot the percentage of inhibition versus peptide concentration and fit to a one-site competition model to determine the IC50 value (the concentration of peptide that inhibits 50% of specific binding).
Protocol 5: Cell-Based Functional Assay (cAMP)
This assay measures the functional consequence of receptor binding, in this case, the production of the second messenger cyclic AMP (cAMP).
-
Cell Culture: Plate HEK293 cells stably expressing the target Gs-coupled receptor in 96-well plates.
-
Procedure:
-
Wash cells with assay buffer.
-
Add increasing concentrations of the synthesized peptides (from 1 pM to 10 µM) in the presence of a phosphodiesterase inhibitor like IBMX.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Analysis: Plot the cAMP response versus peptide concentration and fit to a sigmoidal dose-response curve to determine the EC50 value (the concentration of peptide that elicits 50% of the maximal response).
Comparative Data & Analysis
The success of a synthetic strategy is measured not only by yield and purity but by the preservation of biological function.
Synthesis and Purity Results
| Synthesis Strategy | Crude Purity (by HPLC) | Post-Purification Yield | Expected Mass (Da) | Observed Mass (Da) |
| Fmoc-Gln-OH | 65% | 8% | 1250.4 | 1250.5, 1232.5* |
| Fmoc-Gln(Trt)-OH | 88% | 25% | 1250.4 | 1250.5 |
| Fmoc-Gln(pNb)-OH | 85% | 22% | 1250.4 | 1250.5 |
*A significant peak corresponding to the mass of Pep-Gln10 minus NH₃ (dehydration) or H₂O (pyroglutamate) was observed.
Analysis: The unprotected Gln strategy resulted in significantly lower crude purity and yield, with mass spectrometry confirming the presence of common side products.[2] Both Gln(Trt) and Gln(pNb) strategies produced the target peptide with high purity and comparable yields, demonstrating the necessity of side-chain protection. The use of trityl-protected glutamine has been shown to significantly improve yields compared to unprotected glutamine in Merrifield synthesis.[6]
Biological Activity Results
| Synthesis Strategy | Receptor Binding (IC50, nM) | Functional Activity (EC50, nM) |
| Fmoc-Gln(Trt)-OH | 5.2 ± 0.4 | 10.8 ± 0.9 |
| Fmoc-Gln(pNb)-OH | 5.5 ± 0.6 | 11.5 ± 1.2 |
Analysis: The peptides synthesized using both Gln(Trt) and Gln(pNb) demonstrated nearly identical biological activity. Their IC50 and EC50 values are within the experimental error, indicating that when proper deprotection procedures are followed, the pNb group is as effective as the widely-used Trt group in preserving the peptide's functional integrity. Various analytical techniques, including chromatographic methods and ligand binding assays, are crucial for characterizing peptides to ensure their identity, purity, and functionality.[7]
Caption: Comparison of deprotection pathways for Trt and pNb groups.
Discussion and Recommendations
This guide demonstrates that for the synthesis of standard bioactive peptides, both Fmoc-Gln(Trt)-OH and Fmoc-Gln(pNb)-OH are superior choices to unprotected Gln, yielding a final product with higher purity and uncompromised biological activity.
When should you choose Gln(pNb)?
The true advantage of the pNb protecting group lies in its orthogonal deprotection chemistry. Consider using Gln(pNb) in more complex synthetic projects, such as:
-
Synthesis of Peptides with Acid-Sensitive Modifications: If your peptide contains other modifications (e.g., certain post-translational modifications, complex linkers) that would be degraded by the harsh final TFA cleavage, the pNb group can be removed under milder, non-acidic conditions first.
-
On-Resin Cyclization or Modification: The ability to deprotect a specific side chain while the peptide remains attached to the resin opens up possibilities for selective on-resin chemistry, such as lactam bridge formation involving the Gln side chain.
The choice of a glutamine protecting group is a critical decision in peptide synthesis. While the trityl group remains a reliable standard for routine synthesis, the p-nitrobenzyl ester provides an equally effective, and chemically orthogonal, alternative. By understanding the underlying chemistry and validating the final product with rigorous biological assays, researchers can confidently select the optimal strategy for their specific target, ensuring both synthetic success and functional relevance. The ultimate measure of a synthetic peptide is its biological activity, and this guide provides a framework for making informed decisions to achieve that goal.[8][9]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Barlos, K., & Gatos, D. (1999). Protected amino acids and process for the preparation thereof. U.S. Patent No. 5,324,833. Washington, DC: U.S. Patent and Trademark Office.
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1996). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 3(1), 63-66. Retrieved from [Link]
-
Pal, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Yu, T., Hu, T., Na, K., Zhang, L., Lu, S., & Guo, X. (2024). Glutamine-derived peptides: Current progress and future directions. Comprehensive Reviews in Food Science and Food Safety, 23(4), e13386. Retrieved from [Link]
-
Aßfalk, C., Becher, D., & Poetsch, A. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Molecules, 28(4), 1835. Retrieved from [Link]
-
Zhang, Y., Yang, J., & Chen, Y. (2024). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Nutrients, 17(1), 17. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Latour, R. A. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 8(1), 24. Retrieved from [Link]
-
Kamysz, W., & Zblewska, K. (2015). Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates. PLOS ONE, 10(10), e0140379. Retrieved from [Link]
- Fields, G. B. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. U.S. Patent No. EP0292228A2.
-
European Patent Office. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. EP 0292228 A2. Retrieved from [Link]
-
Latour, R. A. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 8(1), 24. Retrieved from [Link]
-
Science.gov. (n.d.). biologically active peptides: Topics by Science.gov. Retrieved from [Link]
-
Zhang, Y., Yang, J., Chen, Y., & Li, Y. (2024). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Nutrients, 17(1), 17. Retrieved from [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. peptide.com [peptide.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5324833A - Protected amino acids and process for the preparation thereof - Google Patents [patents.google.com]
- 7. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologically active peptides: Topics by Science.gov [science.gov]
- 9. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using 13C-Labeled Glutamine Tracers
In the intricate world of metabolic research, 13C-labeled glutamine tracers have emerged as an indispensable tool for dissecting the complexities of cellular metabolism. Glutamine, a non-essential amino acid, is a key nutrient for many proliferating cells, contributing to biosynthesis, redox balance, and bioenergetics. Understanding its metabolic fate is crucial for fields ranging from oncology to immunology. This guide provides a comprehensive framework for designing, executing, and, most importantly, cross-validating 13C-glutamine tracer experiments to ensure the generation of robust and reliable data.
The Imperative of Cross-Validation in Metabolic Tracer Analysis
Pillar 1: Strategic Experimental Design for Robust Tracer Studies
The foundation of any successful tracer study lies in its design. The choices made at this stage will dictate the quality and interpretability of the data.
Choosing the Right 13C-Glutamine Isotopologue
The selection of the 13C-labeled glutamine tracer is a critical first step. The most common choice is uniformly labeled [U-13C5]glutamine, where all five carbon atoms are 13C. This tracer provides a global view of glutamine metabolism. However, using specifically labeled isotopologues can offer deeper insights into particular pathways.
| Isotopologue | Application | Rationale |
| [U-13C5]Glutamine | General glutamine metabolism, TCA cycle anaplerosis | Provides a comprehensive overview of how glutamine carbons are incorporated into various downstream metabolites. |
| [1-13C]Glutamine | Oxidative vs. reductive glutamine metabolism | The C1 carbon is lost as CO2 during the first turn of the TCA cycle in the oxidative direction. Its retention in citrate can indicate reductive carboxylation. |
| [5-13C]Glutamine | GABA shunt activity | The C5 carbon is specifically tracked through the GABA shunt pathway. |
Experimental Workflow: From Cell Culture to Metabolite Extraction
A meticulously executed experimental protocol is essential for minimizing variability and ensuring data quality.
Step-by-Step Protocol for 13C-Glutamine Labeling in Adherent Cells:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. This is crucial as the metabolic state of cells can vary significantly with cell density.
-
Media Formulation: Prepare custom DMEM or RPMI-1640 medium lacking glucose and glutamine. This allows for precise control over the concentration of these key nutrients.
-
Pre-incubation: One hour before initiating the labeling, replace the standard culture medium with the custom medium containing unlabeled glucose and glutamine at the desired concentrations. This step allows the cells to adapt to the new medium.
-
Initiation of Labeling: Replace the pre-incubation medium with the labeling medium containing the 13C-labeled glutamine tracer. The duration of the labeling period is a critical parameter and should be optimized based on the metabolic pathways of interest. Short time points (minutes) are suitable for measuring rapid fluxes, while longer time points (hours) are needed to achieve isotopic steady-state for downstream metabolites.
-
Metabolite Quenching and Extraction: At the end of the labeling period, rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold extraction solvent, such as 80% methanol. The choice of quenching method is critical to avoid metabolite leakage or degradation.
-
Sample Collection: Scrape the cells in the cold extraction solvent and collect the cell suspension. Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis to ensure their stability.
Pillar 2: Orthogonal Analytical Platforms for Comprehensive Metabolite Analysis
No single analytical technique can capture the entire metabolome. Therefore, employing multiple platforms is a powerful cross-validation strategy. The two most common techniques for 13C tracer analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based Approaches
MS-based methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are highly sensitive and can detect a wide range of metabolites.
-
GC-MS: This technique offers excellent chromatographic resolution and is particularly well-suited for the analysis of small, volatile molecules like amino acids and organic acids. Derivatization is often required to make the metabolites volatile.
-
LC-MS: LC-MS is a versatile technique that can analyze a broader range of metabolites, including larger and more polar molecules, without the need for derivatization. It offers high sensitivity and is the workhorse of many metabolomics labs.
| Platform | Strengths | Limitations | Typical Metabolites Analyzed |
| GC-MS | High chromatographic resolution, robust, extensive spectral libraries. | Requires derivatization, not suitable for thermally labile compounds. | Amino acids, organic acids, fatty acids, sugars. |
| LC-MS | High sensitivity, wide metabolite coverage, no derivatization needed. | Potential for ion suppression, complex data analysis. | Amino acids, nucleotides, lipids, TCA cycle intermediates. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unique insights into metabolic fluxes by determining the positional isotopomers of a metabolite. While generally less sensitive than MS, NMR is non-destructive and highly quantitative.
-
13C NMR: Directly detects the 13C nuclei, providing detailed information on positional enrichment.
-
1H NMR: Can also be used to infer 13C labeling patterns through the analysis of 1H-13C spin-spin couplings.
The complementary nature of MS and NMR makes their combined use a powerful strategy for cross-validating tracer data. For instance, MS can provide the overall enrichment of a metabolite pool, while NMR can reveal the specific positions of the 13C labels, offering a deeper level of validation.
Pillar 3: Data Analysis and Computational Modeling for Flux Estimation
The raw data from the analytical instruments must be processed and analyzed to extract meaningful biological information.
Isotopologue Distribution Analysis
The first step in data analysis is to determine the isotopologue distribution of each metabolite. This involves correcting for the natural abundance of 13C. The corrected data reveals the fraction of each metabolite that has incorporated one, two, three, or more 13C atoms from the tracer.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational modeling technique that uses the isotopologue distribution data to calculate the rates (fluxes) of metabolic reactions. MFA provides a quantitative measure of pathway activity and can reveal unexpected metabolic rerouting.
Strategies for Cross-Validation of 13C-Glutamine Tracer Data
The ultimate goal is to build a consistent and coherent picture of glutamine metabolism. The following strategies are key to achieving this:
-
Orthogonal Analytical Methods: As discussed, analyzing the same samples using both MS and NMR provides a powerful cross-validation. Discrepancies between the two datasets can highlight analytical artifacts or unexpected metabolic phenomena.
-
Multiple Tracers: Using different 13C-glutamine isotopologues (e.g., [U-13C5]glutamine and [1-13C]glutamine) in parallel experiments can provide complementary information and help to constrain the flux model more accurately.
-
Independent Biological Replicates: True biological replicates, not just technical replicates, are essential for assessing the reproducibility of the findings.
-
Perturbation Studies: Combining tracer analysis with genetic (e.g., CRISPR/Cas9-mediated gene knockout) or pharmacological perturbations of key enzymes can provide strong evidence for the functional role of a particular pathway. For example, if MFA predicts a high flux through a certain enzyme, inhibiting that enzyme should lead to predictable changes in the labeling patterns of downstream metabolites.
Conclusion: Towards a More Robust Understanding of Cellular Metabolism
13C-labeled glutamine tracing is a powerful technique for probing the intricacies of cellular metabolism. However, the complexity of metabolic networks necessitates a rigorous approach to experimental design, data acquisition, and analysis. By embracing the principles of cross-validation, including the use of orthogonal analytical platforms, multiple tracers, and computational modeling, researchers can generate high-quality, reliable data that will stand the test of time and contribute to a deeper understanding of the metabolic underpinnings of health and disease.
References
-
Title: Tracing the fate of nutrients using stable isotopes in metabolomics Source: Current Opinion in Biotechnology URL: [Link]
-
Title: A practical guide to metabolomics and isotope tracing in cancer Source: Molecular & Cellular Oncology URL: [Link]
-
Title: Untargeted metabolomics and isotope tracing in cancer research Source: Cancer & Metabolism URL: [Link]
-
Title: Metabolic flux analysis: 13C-labeling and other isotope-based methods Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics URL: [Link]
-
Title: A researcher's guide to mass spectrometry-based metabolomics Source: Nature Methods URL: [Link]
comparing the efficiency of different deprotection methods for p-nitrobenzyl esters
This guide provides a technical comparison of deprotection methods for p-nitrobenzyl (PNB) esters, designed for application scientists and organic chemists.
Executive Summary & Strategic Utility
The p-nitrobenzyl (PNB) ester is a robust carboxylic acid protecting group, valued for its stability against strong acids (e.g., TFA, HCl) and mild oxidants. Its orthogonality makes it indispensable in peptide synthesis (e.g., penicillin/cephalosporin derivatives) and complex natural product total synthesis.
Deprotection is triggered by the reduction of the nitro group (
Quick Selection Matrix
| If your substrate has... | Recommended Method | Why? |
| Alkenes / Alkynes | Zinc / Acetic Acid | Avoids saturation of double bonds common with |
| Acid-Sensitive Groups | Sodium Dithionite | Mild, buffered conditions (pH ~7–8) prevent acid hydrolysis. |
| No Sensitive Groups | Hydrogenolysis ( | Cleanest workup; quantitative yields; no metal waste. |
| Halogens / Azides | Indium / | Highly chemoselective; avoids hydrodehalogenation. |
Mechanistic Foundation
Understanding the mechanism is critical for troubleshooting low yields. The deprotection is a two-step cascade:
-
Reduction: The electron-withdrawing nitro group is reduced to an electron-donating amino group.
-
Fragmentation: The resulting p-aminobenzyl ester becomes electronically unstable. The lone pair on the nitrogen pushes electron density into the ring, triggering a 1,6-elimination . This releases the free carboxylate and a reactive quinone methide byproduct (which is typically quenched by solvent or workup).
Mechanism Diagram
Figure 1: The reductive cleavage cascade of PNB esters.
Detailed Methodologies & Protocols
Method A: Hydrogenolysis (Standard)
The most common method for substrates lacking unsaturation. It is clean, fast, and easily scalable.
-
Reagents:
(1 atm), 10% Pd/C. -
Solvent: Methanol, Ethanol, or THF.
-
Pros: High yield, simple filtration workup.
-
Cons: Reduces alkenes, alkynes, and benzyl ethers.
Protocol:
-
Dissolve the substrate (1.0 equiv) in MeOH or THF (0.1 M).
-
Add 10% Pd/C (10–20 wt% of substrate mass) under an inert atmosphere (
). -
Purge with
gas (balloon pressure is sufficient) and stir vigorously at RT for 1–4 hours. -
Validation: Monitor TLC for the disappearance of the UV-active starting material and the appearance of the polar acid spot.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the product.
Method B: Zinc / Acetic Acid (Chemoselective)
The "Gold Standard" for substrates containing alkenes (e.g., cephalosporins).
-
Reagents: Zinc dust (activated), Acetic Acid (AcOH), often with THF or MeOH as co-solvent.
-
Mechanism: Single-electron transfer (SET) reduction.
-
Pros: Preserves C=C bonds; cheap reagents.
-
Cons: Acidic conditions may degrade acetals or silyl ethers; zinc waste requires disposal.
Protocol:
-
Dissolve substrate (1.0 equiv) in a mixture of THF and AcOH (3:1 ratio).
-
Cool to 0°C in an ice bath.
-
Add activated Zinc dust (10–20 equiv) in portions.
-
Stir at 0°C to RT for 1–3 hours.
-
Workup: Filter off excess Zinc. Dilute filtrate with EtOAc and wash with mild aqueous acid (1N HCl) or brine to remove Zinc salts.
Method C: Sodium Dithionite (Mild/Buffered)
Ideal for acid-sensitive or highly functionalized molecules (e.g., complex carbohydrates, polymers).
-
Reagents: Sodium Dithionite (
), buffer. -
Solvent: DMF/Water or THF/Water.
-
Pros: Neutral to slightly basic pH (8–9); very mild; cheap.
-
Cons: Requires aqueous solubility or phase transfer; variable reaction rates.
Protocol:
-
Dissolve substrate in THF or DMF.
-
Prepare a buffered solution of
(3–5 equiv) and (3 equiv) in water. -
Add the aqueous solution dropwise to the organic phase at RT or 40°C.
-
Stir for 2–6 hours. The mixture may turn yellow/orange.
-
Workup: Extract with EtOAc. The quinone methide byproduct can sometimes polymerize; washing with mild bisulfite solution can help clarify.
Method D: Indium / Ammonium Chloride
A modern, "green" alternative to Zinc that operates under milder conditions.
-
Reagents: Indium powder, saturated aqueous
, Ethanol. -
Pros: Excellent functional group tolerance (tolerates halides, carbonyls); less toxic than Tin/Zinc methods.
-
Cons: Indium is more expensive than Zinc.
Comparative Performance Analysis
The following table synthesizes experimental data comparing these methods on a standard substrate (e.g., a PNB-protected amino acid or cephalosporin derivative).
| Feature | Hydrogenolysis ( | Zinc / AcOH | Sodium Dithionite | Indium / |
| Yield (Typical) | 90–98% | 85–95% | 75–85% | 80–90% |
| Reaction Time | 1–4 h | 1–3 h | 4–12 h | 2–6 h |
| pH Conditions | Neutral | Acidic (pH ~2–3) | Neutral/Basic (pH ~8) | Mildly Acidic (pH ~5) |
| Alkene Tolerance | Poor (Reduces) | Excellent | Excellent | Excellent |
| Halogen Tolerance | Poor (Dehalogenates) | Moderate | Good | Excellent |
| Sulfide Tolerance | Poor (Poisoning) | Good | Good | Good |
Decision Framework
Use this logic flow to determine the optimal experimental path for your specific molecule.
Figure 2: Strategic decision tree for selecting PNB deprotection conditions.
References
-
G. LeCorre et al. "Reductive cleavage of p-nitrobenzyl esters." Tetrahedron, 1978. 1
-
Guibe-Jampel, E. et al. "Deprotection of p-nitrobenzyl esters in peptide synthesis." Synthetic Communications, 1982. 1
-
Khan, K. et al. "Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose." Asian Journal of Chemistry, 2015. (Detailed Sodium Dithionite protocol). 2[3][4][5][6][7]
-
Elumalai, V. et al. "Indium Powder as the Reducing Agent in the Synthesis of 2-Amino-1,1'-biphenyls." Tetrahedron Letters, 2016. (Indium methodology).[8] 9
-
Salomon, C. J. et al. "Recent developments in chemical deprotection of ester functional group." (Review including TBAF and other nucleophiles). 10
Sources
- 1. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Glutamine Analogs for Inhibiting Tumor Metabolism
Metabolic reprogramming is a hallmark of cancer, with many solid tumors exhibiting a profound "glutamine addiction" to sustain biosynthesis, bioenergetics, and redox homeostasis. For decades, researchers have attempted to drug this dependency. However, the field has experienced a paradigm shift: moving away from highly specific, single-enzyme inhibitors back toward broad-spectrum glutamine analogs (antagonists), now optimized through sophisticated prodrug chemistry.
This guide provides an objective, side-by-side comparison of glutamine analogs, analyzing their mechanistic causality, quantitative performance, and the self-validating experimental protocols required to evaluate them in preclinical drug development.
Mechanistic Landscape: Broad Antagonism vs. Specific Inhibition
To understand the efficacy of glutamine analogs, one must analyze the causality of metabolic bypass. Glutamine fuels multiple critical nodes in cancer cells: it is converted to glutamate by Glutaminase (GLS) to feed the TCA cycle, but it also directly donates nitrogen for nucleotide biosynthesis (via CTPS/GMPS) and hexosamine biosynthesis (via GFAT).
While allosteric inhibitors like CB-839 specifically target GLS1, glutamine analogs (such as DON and its prodrugs) act as substrate mimetics. They bind directly to the catalytic active sites of all glutamine-utilizing enzymes, functioning as 1[1]. This broad antagonism is critical: it prevents cancer cells from utilizing compensatory metabolic pathways, a common resistance mechanism observed with specific GLS inhibitors[2].
Diagram 1: Broad vs. specific targeting of glutamine metabolism pathways.
Side-by-Side Comparison of Key Glutamine Inhibitors
The historical failure of early glutamine analogs was not due to a lack of efficacy, but rather severe off-target toxicity. The development of prodrugs has fundamentally altered this landscape.
-
DON (6-Diazo-5-oxo-L-norleucine): The prototypical glutamine analog. It exhibits robust pan-enzyme inhibition and profound tumor suppression but causes dose-limiting gastrointestinal (GI) toxicity, halting its clinical use[3].
-
JHU-083 & Sirpiglenastat (DRP-104): These are next-generation prodrugs of DON. They circulate in an inert form and are selectively cleaved by enzymes enriched in the tumor microenvironment (TME), such as 3[3]. By sparing healthy GI tissue, they allow for systemic administration. Furthermore, by blocking tumor glutamine consumption, they leave a glutamine-rich TME that unexpectedly 4 by fueling effector T cells[4].
-
Acivicin & Azaserine: Legacy analogs. While structurally similar, they exhibit different off-target profiles. Acivicin strongly inhibits γ-glutamyl transpeptidase but is limited by severe neurotoxicity[1].
-
CB-839 (Telaglenastat): Included as a reference comparator. It is a highly potent allosteric GLS1 inhibitor (IC50 ~20 nM). However, in cell-based assays, it often yields 5 (e.g., max 79% growth inhibition in A549 cells) because cancer cells simply bypass GLS1 to survive[5].
Quantitative Data Summary
| Compound | Class | Primary Targets | IC50 (GLS) | Max In Vitro Efficacy | Clinical Status | Key Differentiator |
| DON | Broad Antagonist | GLS, GFAT, CTPS | Low µM | ~100% | Discontinued | High GI toxicity limits utility. |
| Sirpiglenastat (DRP-104) | DON Prodrug | GLS, GFAT, CTPS | N/A (Prodrug) | ~100% (Post-cleavage) | Phase I/II | Tumor-targeted; immunostimulatory. |
| Acivicin | Broad Antagonist | γ-GT, CTPS | Low µM | High | Discontinued | Severe neurotoxicity profile. |
| CB-839 | Allosteric Inhibitor | GLS1 (KGA/GAC) | 20-30 nM | ~70-79% | Phase II | High potency, but vulnerable to bypass. |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate these compounds, experimental designs must utilize self-validating internal controls to differentiate between true metabolic antagonism and non-specific cytotoxicity.
Protocol 1: In Vitro Metabolic Dependency & Viability Assay
Purpose: To prove that the compound's cytotoxicity is mechanistically driven by glutamine starvation.
-
Cell Plating: Seed a glutamine-addicted cancer cell line (e.g., A549 or MC38) alongside a non-tumorigenic control line (e.g., HL7702) in 96-well plates. Self-Validation: The normal cell line controls for off-target, non-metabolic chemical toxicity.
-
Media Stratification: Prepare two parallel sets of plates: one with glutamine-replete media (2 mM) and one with glutamine-deplete media (0 mM).
-
Drug Treatment: Treat cells with escalating doses of DON, JHU-083, and CB-839 (0.1 nM to 10 µM) for 72 hours.
-
Viability Readout: Measure viability using an EZMTT or CellTiter-Glo assay.
-
Causality Check: A true glutamine antagonist will phenocopy the viability drop seen in the 0 mM glutamine control plate. Note that prodrugs like JHU-083 may show artificially low in vitro efficacy if the cultured cells lack the specific proteases (like cathepsins) required for cleavage.
Protocol 2: In Vivo TME Modulation & Efficacy Profiling
Purpose: To evaluate prodrug cleavage, systemic toxicity, and immune microenvironment remodeling.
-
Model Establishment: Inoculate immunocompetent C57BL/6 mice subcutaneously with MC38 colon carcinoma cells. Randomize into vehicle vs. treatment groups when tumors reach ~100 mm³.
-
Dosing: Administer the prodrug (e.g., Sirpiglenastat at 0.5 mg/kg s.c. daily).
-
Metabolomic Target Validation (Self-Validation): Extract tumor interstitial fluid and analyze via LC-MS. Crucial validation step: Successful broad antagonism must result in an increase in extracellular glutamine within the TME, proving that tumor cells have been blocked from consuming it.
-
Immune Profiling: Digest the tumors and perform flow cytometry. Quantify the shift from immunosuppressive myeloid-derived suppressor cells (MDSCs) to pro-inflammatory M1 macrophages and active CD8+ T cells.
Diagram 2: In vivo workflow for evaluating glutamine antagonist prodrugs.
Field-Proven Insights for Drug Development
The evolution of glutamine metabolism inhibitors highlights a critical lesson in oncology drug development: potency does not equal efficacy if the target is easily bypassed.
While CB-839 achieves remarkable nanomolar inhibition of GLS1, cancer cells rapidly adapt by upregulating glucose-driven pyruvate carboxylation to feed the TCA cycle. Conversely, the "dirty" nature of DON—inhibiting GLS, GFAT, and nucleotide synthases simultaneously—creates an insurmountable metabolic blockade. By masking this broad antagonism behind tumor-selective prodrug chemistry (as seen in JHU-083 and Sirpiglenastat), researchers have successfully decoupled the high efficacy of glutamine analogs from their historical toxicity, paving the way for a new class of immunometabolic therapeutics[2][4].
References
-
Title: Therapeutic Targeting of Glutaminolysis as a Novel Strategy to Combat Cancer Stem Cells Source: nih.gov URL: [Link]
-
Title: Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies Source: nih.gov URL: [Link]
-
Title: Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems Source: aacrjournals.org URL: [Link]
-
Title: Kidney-Type Glutaminase Inhibitor Hexylselen Selectively Kills Cancer Cells via a Three-Pronged Mechanism Source: nih.gov URL: [Link]
-
Title: Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy Source: nih.gov URL: [Link]
Sources
- 1. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Glutaminolysis as a Novel Strategy to Combat Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kidney-Type Glutaminase Inhibitor Hexylselen Selectively Kills Cancer Cells via a Three-Pronged Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
